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Core Science & Biosynthesis

Foundational

Chemical Synthesis Pathway for 1-(3-Methylphenyl)cyclobutan-1-amine: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Strategy 1-(3-Methylphenyl)cyclobutan-1-amine is a sterically hindered, α,α -disubstituted primary amine. Compounds bearing the 1-arylcycloalkylamine scaffold are highly valued in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

1-(3-Methylphenyl)cyclobutan-1-amine is a sterically hindered, α,α -disubstituted primary amine. Compounds bearing the 1-arylcycloalkylamine scaffold are highly valued in medicinal chemistry as rigidified pharmacophores, frequently utilized in the development of central nervous system (CNS) therapeutics and monoamine reuptake inhibitors.

Synthesizing a primary amine directly attached to a quaternary cyclobutane carbon presents unique steric and electronic challenges. Traditional reductive amination is often ineffective due to the instability of the intermediate primary imine and the steric bulk of the cyclobutane ring. To overcome this, two orthogonal synthetic pathways are typically employed:

  • Pathway A (The Classical Route): Nitrile bis-alkylation followed by a1[1]. This route is highly scalable and relies on inexpensive starting materials.

  • Pathway B (The Modern Route): Condensation with Ellman's auxiliary followed by Grignard addition. This route offers milder conditions and is ideal for rapid library generation in drug discovery[2].

Retrosynthesis Target 1-(3-Methylphenyl) cyclobutan-1-amine Amide 1-(3-Methylphenyl) cyclobutanecarboxamide Target->Amide Hofmann Rearrangement SulfinylImine N-(tert-Butanesulfinyl) cyclobutan-1-imine Target->SulfinylImine Grignard Addition & Deprotection Nitrile 1-(3-Methylphenyl) cyclobutanecarbonitrile Amide->Nitrile Hydration SM1 3-Methylphenylacetonitrile + 1,3-Dibromopropane Nitrile->SM1 Bis-alkylation SM2 Cyclobutanone + tert-Butanesulfinamide SulfinylImine->SM2 Lewis Acid Condensation

Retrosynthetic pathways for 1-(3-Methylphenyl)cyclobutan-1-amine synthesis.

Pathway A: Nitrile Alkylation & Hofmann Rearrangement

This pathway is the industrial standard for synthesizing 1-arylcyclobutanamines. It avoids cryogenic temperatures and utilizes robust, highly exothermic thermodynamic sinks to drive the reactions forward.

Mechanistic Rationale

The sequence begins with the bis-alkylation of 3-methylphenylacetonitrile. The high acidity of the benzylic protons allows for sequential deprotonation by a strong base (e.g., NaH). Despite the ring strain of the resulting four-membered ring, the intramolecular SN​2 ring closure is entropically favored due to the gem-disubstitution effect.

Because direct reduction of the resulting nitrile would yield a homologated amine (methanamine), the carbon chain must be truncated. This is elegantly achieved by hydrating the nitrile to a primary amide, followed by the 3[3]. During the rearrangement, the amide is converted to an N -bromoamide, which deprotonates to form an unstable anion. A concerted 1,2-alkyl shift expels the bromide leaving group, generating an electrophilic isocyanate that is rapidly hydrolyzed and decarboxylated to yield the target primary amine[4].

HofmannMechanism Amide Primary Amide NBromo N-Bromoamide Amide->NBromo Br2, NaOH (N-Bromination) Anion Bromoamide Anion NBromo->Anion OH⁻ (Deprotonation) Isocyanate Isocyanate Intermediate Anion->Isocyanate 1,2-Alkyl Shift (-Br⁻) Carbamic Carbamic Acid Isocyanate->Carbamic H2O (Nucleophilic Addition) Amine Primary Amine + CO2 Carbamic->Amine Spontaneous Decarboxylation

Mechanistic workflow of the Hofmann Rearrangement highlighting the 1,2-alkyl shift.

Step-by-Step Experimental Protocol

Step A1: Synthesis of 1-(3-Methylphenyl)cyclobutanecarbonitrile

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere.

  • Deprotonation: Add 3-methylphenylacetonitrile (1.0 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise. Allow the mixture to warm to room temperature, then heat to 60 °C for 4 hours.

  • Validation & QC: Quench an aliquot in water and extract with EtOAc. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material. 1 H NMR will confirm the disappearance of the benzylic CH2​ singlet and the appearance of cyclobutane multiplets at 1.8–2.8 ppm.

Step A2: Hydration to 1-(3-Methylphenyl)cyclobutanecarboxamide

  • Reaction: Dissolve the nitrile intermediate (1.0 eq) in ethanol. Cool to 0 °C and add 20% aqueous NaOH (2.0 eq) followed by 30% H2​O2​ (5.0 eq).

  • Heating: Stir the biphasic mixture at 50 °C for 12 hours. The steric bulk of the quaternary center prevents over-hydrolysis to the carboxylic acid.

  • Validation & QC: Isolate the product via filtration if it precipitates, or by EtOAc extraction. IR spectroscopy must show the disappearance of the C≡N stretch (2250 cm −1 ) and the appearance of C=O (1650 cm −1 ) and N−H (3200–3400 cm −1 ) stretches.

Step A3: Hofmann Rearrangement

  • Reagent Generation: In a separate flask, dissolve NaOH (4.0 eq) in water and cool to 0 °C. Slowly add Bromine ( Br2​ , 1.1 eq) to generate sodium hypobromite ( NaOBr ) in situ[5].

  • Rearrangement: Add the primary amide (1.0 eq) in one portion to the NaOBr solution. Stir at 0 °C for 15 minutes, then heat the reaction to 75 °C for 1 hour to drive the 1,2-alkyl shift and subsequent decarboxylation.

  • Validation & QC: Cool to room temperature and extract with DCM. Perform an acid-base extraction (extract into 1M HCl, wash with DCM, basify the aqueous layer to pH 12 with NaOH, and extract the pure amine into DCM). LC-MS will confirm the target mass [M+H] + .

Pathway B: Sulfinyl Imine Grignard Addition (Ellman's Route)

For drug discovery professionals requiring rapid access to functionalized analogs, Pathway B is the method of choice. It utilizes Davis-Ellman chemistry to circumvent the instability of primary imines.

Mechanistic Rationale

Cyclobutanone is sterically hindered and highly prone to aldol condensation under standard basic or acidic imine-forming conditions. By utilizing Titanium(IV) ethoxide ( Ti(OEt)4​ ), the ketone is activated via Lewis acid coordination, and the expelled water is irreversibly trapped as insoluble TiO2​ .

The use of tert-butanesulfinamide is critical. The strongly electron-withdrawing sulfinyl group prevents the resulting imine from tautomerizing to an enamine, which would otherwise ruin the subsequent Grignard addition. Upon addition of 3-methylphenylmagnesium bromide, the highly electrophilic sulfinyl imine undergoes rapid nucleophilic attack[2]. The N−S bond is then easily cleaved under mild acidic conditions to reveal the primary amine[6].

Step-by-Step Experimental Protocol

Step B1: Formation of N-(tert-Butanesulfinyl)cyclobutan-1-imine

  • Condensation: In an oven-dried flask, dissolve cyclobutanone (1.0 eq) and tert-butanesulfinamide (1.05 eq) in anhydrous THF.

  • Activation: Add Ti(OEt)4​ (2.0 eq) at room temperature. Stir the solution for 16 hours.

  • Validation & QC: Pour the mixture into an equal volume of saturated aqueous NaHCO3​ to precipitate titanium salts. Filter through Celite, extract with EtOAc, and concentrate. 1 H NMR will show a characteristic tert-butyl singlet (~1.2 ppm) and a downfield shift of the cyclobutane α -protons.

Step B2: Grignard Addition

  • Nucleophilic Attack: Dissolve the sulfinyl imine (1.0 eq) in anhydrous toluene and cool to -78 °C. Toluene is chosen as a non-coordinating solvent to maximize the reactivity of the organometallic reagent.

  • Addition: Dropwise add 3-methylphenylmagnesium bromide (1.5 eq, 1M in THF). Stir for 4 hours, allowing the reaction to slowly warm to -20 °C.

  • Validation & QC: Quench with saturated NH4​Cl and extract with EtOAc. LC-MS will confirm the mass of the intermediate sulfinamide.

Step B3: Acidic Deprotection

  • Cleavage: Dissolve the crude sulfinamide in methanol. Add 4M HCl in dioxane (3.0 eq) at room temperature and stir for 2 hours. Methanol acts as a nucleophile to trap the cleaved sulfinyl group as a volatile sulfinate ester.

  • Validation & QC: Evaporate the solvent completely. Triturate the resulting solid with diethyl ether to remove organic impurities. The remaining solid is the highly pure 1-(3-methylphenyl)cyclobutan-1-amine hydrochloride salt.

Quantitative Data: Pathway Comparison

To assist in route selection, the following table summarizes the operational metrics of both pathways based on standard laboratory execution.

MetricPathway A: Nitrile / HofmannPathway B: Sulfinyl Imine / Grignard
Overall Step Count 3 Steps3 Steps
Typical Overall Yield 40% – 55%60% – 75%
Primary Advantage Highly scalable, inexpensive reagents, no cryogenic steps required.Mild conditions, rapid synthesis, avoids highly toxic Br2​ .
Primary Limitation Harsh conditions (highly exothermic, strongly basic), uses corrosive Br2​ .Requires strictly anhydrous, cryogenic conditions (-78 °C).
Key Intermediates Nitrile, Primary AmideSulfinyl Imine, Sulfinamide
Final Product State Free base (oil)Hydrochloride salt (stable solid)

References

  • "Hofmann rearrangement - Wikipedia" , Wikipedia. 1

  • "Application Notes: The Hofmann Rearrangement of Amides Using Sodium Hypobromite" , Benchchem. 5

  • "Hofmann Rearrangement - Chemistry Steps" , Chemistry Steps. 3

  • "The Hofmann and Curtius Rearrangements - Master Organic Chemistry" , Master Organic Chemistry. 4

  • "Synthesis of primary amines - Organic Chemistry Portal" , Organic Chemistry Portal.6

  • "Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[7]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines" , ResearchGate. 2

Sources

Exploratory

Structural and Physical Properties of 1-(3-Methylphenyl)cyclobutan-1-amine: A Comprehensive Technical Guide

Executive Summary The compound 1-(3-Methylphenyl)cyclobutan-1-amine (also known as 1-(m-tolyl)cyclobutan-1-amine) is a sterically constrained 1-arylcycloalkylamine. This class of compounds serves as a critical structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Methylphenyl)cyclobutan-1-amine (also known as 1-(m-tolyl)cyclobutan-1-amine) is a sterically constrained 1-arylcycloalkylamine. This class of compounds serves as a critical structural scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics such as monoamine reuptake inhibitors and NMDA receptor antagonists. By locking the spatial relationship between the basic amine and the lipophilic aryl group, the cyclobutane ring dictates highly specific interactions with target neuroreceptors.

This whitepaper provides an in-depth analysis of the structural properties, physical chemistry, synthetic methodology, and pharmacological relevance of 1-(3-Methylphenyl)cyclobutan-1-amine, designed for researchers and drug development professionals [1, 2].

Structural and Physical Properties

Conformational and Steric Dynamics

The core architecture of 1-(3-methylphenyl)cyclobutan-1-amine features a four-membered cyclobutane ring. To alleviate the severe torsional strain (Pitzer strain) and angle strain (Baeyer strain) inherent to planar four-membered rings, the cyclobutane adopts a "puckered" or butterfly conformation.

The substitution at the C1 position with both a primary amine and a 3-methylphenyl (m-tolyl) group creates significant steric congestion. The bulky m-tolyl group preferentially occupies the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the cyclobutane hydrogens. The meta-methyl substitution on the phenyl ring is a critical structural feature: it breaks the symmetry of the aryl group, increasing the molecule's overall lipophilicity (LogP) and altering its rotational dynamics compared to the unsubstituted 1-phenylcyclobutan-1-amine.

Quantitative Physical Data

The following table summarizes the key physical and chemical properties of the compound in both its free base and hydrochloride salt forms [1, 4].

PropertyValue
IUPAC Name 1-(3-methylphenyl)cyclobutan-1-amine
CAS Number (Free Base) 1097826-38-4
CAS Number (HCl Salt) 1416438-03-3
Molecular Formula C₁₁H₁₅N (Free Base) / C₁₁H₁₆ClN (HCl Salt)
Molecular Weight 161.24 g/mol (Free Base) / 197.71 g/mol (HCl Salt)
Topological Polar Surface Area (TPSA) 26.0 Ų
Estimated LogP ~2.8 - 3.1
Hydrogen Bond Donors 1 (Amine -NH₂)
Hydrogen Bond Acceptors 1 (Amine Nitrogen)
Rotatable Bonds 1 (C1 - Aryl bond)

Chemical Synthesis: The Bruylants Reaction

Mechanistic Causality

Synthesizing a tertiary carbon center bearing both an amine and an aryl group is notoriously difficult due to steric hindrance. Direct addition of a Grignard reagent to a cyclobutanone imine is thermodynamically unfavorable; the high torsional strain of the four-membered ring often leads to ring-opening side reactions or poor yields.

To circumvent this, the industry standard is the Bruylants Reaction [3]. This self-validating protocol utilizes a stable α-aminonitrile intermediate. The cyano group acts as an excellent leaving group when complexed with the Grignard reagent, facilitating the transient formation of a highly electrophilic iminium ion. This iminium ion rapidly undergoes nucleophilic attack by the m-tolyl group, driving the reaction forward to produce the sterically congested product in high yields.

Step-by-Step Experimental Protocol

Phase 1: Strecker Synthesis of the Aminonitrile Intermediate

  • Preparation: In a round-bottom flask, dissolve 1.2 equivalents of ammonium chloride (NH₄Cl) and 1.2 equivalents of sodium cyanide (NaCN) in aqueous ammonia.

  • Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.0 equivalent of cyclobutanone dropwise to control the exothermic formation of the aminonitrile.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 12–16 hours.

  • Workup: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-aminocyclobutane-1-carbonitrile.

Phase 2: Bruylants Grignard Addition

  • Preparation: In a flame-dried Schlenk flask under an inert Argon atmosphere, prepare a 1.0 M solution of 3-methylphenylmagnesium bromide (m-tolylmagnesium bromide) in anhydrous THF (2.5 equivalents).

  • Addition: Cool the Grignard solution to 0 °C. Slowly add a solution of the 1-aminocyclobutane-1-carbonitrile (from Phase 1) in anhydrous THF dropwise via a syringe.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C (THF reflux) for 4–6 hours. Monitoring via TLC will show the consumption of the aminonitrile.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl to destroy excess Grignard reagent.

  • Isolation: Extract the free base with ethyl acetate. To isolate the stable hydrochloride salt (CAS 1416438-03-3), dissolve the crude free base in anhydrous diethyl ether and bubble anhydrous HCl gas (or add 2M ethereal HCl) until precipitation is complete. Filter and recrystallize from an ethanol/ether mixture.

SynthesisWorkflow A Cyclobutanone + NH4Cl + NaCN B 1-Aminocyclobutane- 1-carbonitrile A->B Strecker Reaction (0°C to RT) D 1-(3-Methylphenyl) cyclobutan-1-amine B->D Bruylants Reaction (Reflux in THF) C m-Tolylmagnesium Bromide (Grignard) C->D Nucleophilic Displacement

Workflow of the Bruylants reaction for synthesizing 1-(3-methylphenyl)cyclobutan-1-amine.

Pharmacological Relevance & Mechanism of Action

1-Arylcycloalkylamines are heavily utilized in neuropharmacology. The cyclobutane ring restricts the conformational flexibility of the molecule, locking the amine and aryl groups into an optimal dihedral angle for binding to the S1 pocket of monoamine transporters, specifically the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

The Role of the 3-Methyl Substitution: The addition of the meta-methyl group is not merely structural; it is a calculated pharmacokinetic modification. The methyl group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability. Furthermore, the asymmetric bulk of the m-tolyl group provides favorable van der Waals interactions within the hydrophobic sub-pockets of the transporter proteins. This steric anchoring prevents the conformational shift required for the transporter to translocate endogenous neurotransmitters, thereby acting as a potent reuptake inhibitor.

SignalingPathway Compound 1-(3-Methylphenyl) cyclobutan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Competitive Binding SERT Serotonin Transporter (SERT) Compound->SERT Competitive Binding Reuptake Inhibition of Monoamine Reuptake DAT->Reuptake Blockade SERT->Reuptake Blockade Synapse Increased Synaptic Monoamine Levels Reuptake->Synapse Downstream Effect

Monoamine reuptake inhibition pathway by 1-(3-methylphenyl)cyclobutan-1-amine.

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz): The cyclobutane ring protons will appear as distinct multiplets. The C2 and C4 protons (adjacent to the chiral-like C1 center) typically present as complex multiplets between δ 2.20–2.60 ppm due to diastereotopic splitting. The C3 protons appear further upfield around δ 1.80–2.00 ppm. The aromatic protons of the m-tolyl group will appear between δ 7.00–7.30 ppm, and the distinct aryl methyl singlet will integrate to 3H at approximately δ 2.35 ppm.

  • Mass Spectrometry (ESI-MS): For the free base, the molecular ion peak[M+H]⁺ is expected at m/z 162.2. A common fragmentation pathway involves the loss of ammonia (-17 Da) yielding an m/z of 145.1, followed by the characteristic ring-opening of the cyclobutane moiety.

References

  • "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition", Schoolbag.info, [Link]

Foundational

A Technical Guide to the Metabolic Profiling and Phase I Biotransformation of 1-(3-Methylphenyl)cyclobutan-1-amine

Abstract The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its metabolic fate. This guide provides an in-depth technical framework for the metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its metabolic fate. This guide provides an in-depth technical framework for the metabolic profiling of 1-(3-methylphenyl)cyclobutan-1-amine, a novel chemical entity with potential therapeutic applications. We will explore the predictive metabolic pathways, detail robust in vitro experimental protocols using human liver microsomes, and outline the bioanalytical workflows required for the definitive identification of Phase I metabolites. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies for elucidating the biotransformation of this compound.

Introduction: The Imperative of Metabolic Profiling

In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Biotransformation, the metabolic conversion of xenobiotics, is a key determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity.[1] Phase I metabolism, in particular, involves the introduction or unmasking of functional groups, typically through oxidation, reduction, or hydrolysis, which increases the polarity of the parent compound and prepares it for subsequent Phase II conjugation and excretion.[1][2]

The primary enzyme system responsible for Phase I reactions is the hepatic cytochrome P450 (CYP) superfamily of monooxygenases. The structural features of 1-(3-methylphenyl)cyclobutan-1-amine—specifically its tolyl (methylphenyl) group, cyclobutane ring, and primary amine—present several potential sites for CYP-mediated oxidation. A comprehensive metabolic profile is therefore essential to identify which metabolites are formed, understand interspecies differences, and assess whether any metabolites are pharmacologically active or pose a toxicological risk.[3][4]

This guide provides a structured approach to this investigation, beginning with a theoretical prediction of metabolic pathways and culminating in detailed analytical procedures for their confirmation.

Predicted Phase I Metabolic Pathways

Based on the structure of 1-(3-methylphenyl)cyclobutan-1-amine and established principles of drug metabolism, several Phase I biotransformations can be predicted. The primary reactions are expected to be oxidations catalyzed by CYP enzymes.[5]

  • Aromatic Hydroxylation: The 3-methylphenyl (tolyl) ring is a prime target for hydroxylation. The addition of a hydroxyl group can occur at positions ortho, meta, or para to the cyclobutyl-amine substituent. The electronic properties of the ring and steric hindrance will influence the regioselectivity of this reaction.[6][7]

  • Benzylic Hydroxylation: The methyl group on the aromatic ring (the benzylic position) is susceptible to oxidation to form a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid.[8] This is a common metabolic pathway for compounds containing a tolyl moiety.[9][10]

  • Aliphatic Hydroxylation: The cyclobutane ring, being an alicyclic amine structure, can undergo hydroxylation at carbons alpha to the nitrogen or at other positions on the ring.[11] This introduces a polar hydroxyl group, significantly altering the compound's properties.

  • N-Oxidation: Primary amines can be oxidized to form hydroxylamines and further to nitroso compounds.

These predicted transformations are visualized in the pathway diagram below. Each potential metabolite represents a hypothesis to be tested through the experimental workflows that follow.

Metabolic_Pathways cluster_0 Parent Compound cluster_1 Phase I Metabolites Parent 1-(3-Methylphenyl)cyclobutan-1-amine M1 Aromatic Hydroxylation (+16 Da) Parent->M1 CYP450 M2 Benzylic Hydroxylation (+16 Da) Parent->M2 CYP450 M3 Aliphatic Hydroxylation (Cyclobutane Ring) (+16 Da) Parent->M3 CYP450 M4 N-Oxidation (+16 Da) Parent->M4 CYP450, FMO M5 Benzylic Oxidation (Carboxylic Acid) (+30 Da) M2->M5 ADH/ALDH

Caption: Predicted Phase I metabolic pathways of 1-(3-Methylphenyl)cyclobutan-1-amine.

Experimental Strategy for Metabolic Profiling

A systematic, multi-step approach is required to identify and characterize the metabolites of 1-(3-methylphenyl)cyclobutan-1-amine. The core of this strategy involves incubating the parent compound with a metabolically competent in vitro system and analyzing the resulting mixture using high-resolution mass spectrometry.

In Vitro Model: Human Liver Microsomes (HLM)

Rationale: Human liver microsomes are subcellular fractions of the liver endoplasmic reticulum. They are a cost-effective and widely used model because they contain a high concentration of Phase I enzymes, particularly CYPs.[12] This makes them ideal for an initial screen of metabolic stability and the generation of Phase I metabolites.[3][12] The inclusion of the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is essential, as it provides the reducing equivalents required for CYP catalytic activity.[12][13]

Experimental Workflow

The overall experimental process is depicted below. It begins with the incubation of the test compound with the HLM preparation and concludes with data analysis and structural elucidation of potential metabolites.

Experimental_Workflow cluster_Incubation In Vitro Incubation cluster_Analysis Bioanalysis & Data Processing A Prepare HLM & Cofactor (NADPH) Solution B Add Parent Compound (1-(3-Methylphenyl)cyclobutan-1-amine) A->B C Incubate at 37°C (Time points: 0, 15, 30, 60 min) B->C D Quench Reaction (e.g., cold Acetonitrile) C->D E Centrifuge to Precipitate Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Data Processing: Metabolite Prediction Software Peak Detection & Alignment F->G H Structural Elucidation: Compare t=0 vs t>0 Analyze MS/MS Fragmentation G->H

Caption: General workflow for in vitro metabolic profiling using LC-MS/MS.

Detailed Experimental Protocol: HLM Incubation

This protocol describes a standard procedure for assessing the metabolic stability and identifying the metabolites of a test compound.[14][15]

Materials:

  • 1-(3-Methylphenyl)cyclobutan-1-amine (Test Compound)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control Compounds (e.g., Propranolol - high clearance; Imipramine - moderate clearance)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Solutions:

    • Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in 0.1 M phosphate buffer.

    • Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions. The final incubation concentration is typically 1-10 µM.

  • Incubation Setup:

    • In a 96-well plate, add the HLM solution to each well.

    • Add the test compound working solution to the appropriate wells.

    • For the negative control, add buffer instead of the NADPH system. This control is crucial to distinguish enzymatic degradation from chemical instability.

    • Pre-warm the plate at 37°C for 10 minutes with shaking.

  • Initiating the Reaction:

    • To start the reaction, add an equal volume of the 2X NADPH regenerating system solution to each well. The final HLM concentration will be 0.5 mg/mL.

    • The t=0 time point is sampled immediately by transferring an aliquot of the reaction mixture to a collection plate containing ice-cold ACN with IS to quench the reaction.

  • Time Course Sampling:

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the incubation plate to the collection plate containing the quenching solution.[12][16]

  • Sample Processing:

    • Once all time points are collected, seal and vortex the collection plate.

    • Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone analytical technique for metabolite profiling due to its high sensitivity, selectivity, and ability to provide structural information.[17][18][19]

Rationale:

  • Liquid Chromatography (LC): Separates the parent compound from its metabolites and endogenous matrix components based on their physicochemical properties (e.g., polarity). This separation is critical for resolving isomeric metabolites (e.g., different positions of hydroxylation) and reducing ion suppression in the mass spectrometer.[17]

  • Tandem Mass Spectrometry (MS/MS): Provides two levels of mass analysis. The first stage (MS1) measures the mass-to-charge ratio (m/z) of the intact ions (parent and metabolites). These ions are then fragmented, and the second stage (MS2) measures the m/z of the resulting fragment ions. This fragmentation pattern is a structural fingerprint that is invaluable for identifying the site of metabolic modification.[20][21]

Data Acquisition and Interpretation
  • Full Scan MS: Acquire data in full scan mode to detect all ions present in the sample. By comparing the chromatograms of the t=60 min sample to the t=0 control, new peaks corresponding to potential metabolites can be identified.

  • Predicted Metabolite Search: The expected mass shifts for Phase I reactions (e.g., +16 Da for oxidation) are used to search the data for potential metabolites.[21][22]

  • MS/MS Fragmentation Analysis: Once a potential metabolite ion is detected, a product ion scan (MS/MS) is performed. The fragmentation pattern of the metabolite is compared to that of the parent compound. A shift in the mass of a specific fragment ion can pinpoint the location of the metabolic modification.

Example of Structural Elucidation:

  • Parent Compound (m/z 176.14): 1-(3-Methylphenyl)cyclobutan-1-amine

  • Hypothetical Metabolite (m/z 192.13): A mass increase of 15.99 Da indicates an oxidation (e.g., hydroxylation).

  • Fragmentation Analysis:

    • If a fragment corresponding to the tolyl group (C7H7, m/z 91.05) in the parent compound's spectrum shifts to m/z 107.05 in the metabolite's spectrum, this suggests hydroxylation occurred on the aromatic ring or the methyl group.

    • If the tolyl fragment remains at m/z 91.05, the oxidation likely occurred on the cyclobutane ring.

This logical deduction process is fundamental to metabolite identification.

G A Acquire Full Scan LC-MS Data (t=0 and t=60 min) B Compare Chromatograms: Identify New Peaks in t=60 Sample A->B C Is m/z of New Peak = Parent m/z + 16 Da? B->C D Potential Oxidative Metabolite Detected C->D Yes E Not a Primary Phase I Metabolite C->E No F Acquire MS/MS Spectrum of Parent and Metabolite D->F G Compare Fragmentation Patterns F->G H Determine Site of Modification (e.g., Ring vs. Alkyl group) G->H

Caption: Decision tree for identifying oxidative metabolites via LC-MS/MS.

Data Presentation and Summary

All identified metabolites should be summarized in a clear, tabular format. This allows for easy comparison and provides a concise overview of the compound's metabolic profile.

Metabolite IDBiotransformationMass Shift (Da)Proposed Structure Location
M1Hydroxylation+16Aromatic Ring
M2Hydroxylation+16Benzylic Methyl Group
M3Hydroxylation+16Cyclobutane Ring
M4N-Oxidation+16Amine Group
M5Carboxylation+30From Benzylic Alcohol

Conclusion

This guide has outlined a comprehensive and scientifically rigorous strategy for the metabolic profiling of 1-(3-methylphenyl)cyclobutan-1-amine. By combining predictive chemistry with robust in vitro methodologies and advanced analytical techniques, researchers can build a detailed picture of the compound's Phase I biotransformation. The resulting data are critical for making informed decisions in the drug development process, guiding lead optimization, and ensuring the safety and efficacy of new therapeutic agents. The principles and protocols described herein provide a validated framework for achieving these essential objectives.

References

  • Separation Science. (2026, January 12). Modern Drug Metabolites Demand More from LC-MS/MS.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Paul, D., et al. (2021, October 26). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade.
  • de Visser, S. P., et al. (2003, November 15). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society.
  • PubMed. (n.d.). Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens.
  • ACS Publications. (2024, October 21). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis.
  • Royal Society of Chemistry. (n.d.). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry.
  • PMC. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM.
  • PMC. (n.d.). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering.
  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • PMC. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Bienta. (n.d.). In Vitro Metabolite Profiling and Structure Identification.
  • Enamine. (n.d.). In vitro Metabolite Profiling and Identification.
  • Oxford Academic. (n.d.). Metabolism of m-Tolyl N-Methylcarbamate(Tsumacide®) in Rats, Houseflies and Bean Plants. Bioscience, Biotechnology, and Biochemistry.
  • ResearchGate. (2019, March 14). In vitro test methods for metabolite identification: A review.
  • Drug Hunter. (2022, March 10). Phase I Drug Metabolism.
  • Wikipedia. (n.d.). Mephedrone.
  • Scribd. (n.d.). Phase I Metabolism Overview and Enzymes.
  • ResearchGate. (n.d.). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
  • Philadelphia University. (n.d.). Drug Metabolism: Phase-I.
  • Sigma-Aldrich. (n.d.). Phase I Drug Metabolism.
  • PubMed. (n.d.). Metabolism of toluene and xylenes by Pseudomonas (putida (arvilla) mt-2: evidence for a new function of the TOL plasmid.
  • Wikipedia. (n.d.). Tolyl group.
  • PMC. (n.d.). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis.
  • IT Medical Team. (2024, December 30). Biotransformation: The Intersection of Metabolism and Toxicology.

Sources

Exploratory

Preclinical Toxicological Evaluation of 1-(3-Methylphenyl)cyclobutan-1-amine: A Comprehensive Technical Guide

Executive Summary 1-(3-Methylphenyl)cyclobutan-1-amine (3-Me-PCBA) is a synthetic cycloalkylamine characterized by a highly strained cyclobutane ring substituted with a primary amine and a meta-tolyl moiety. Structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methylphenyl)cyclobutan-1-amine (3-Me-PCBA) is a synthetic cycloalkylamine characterized by a highly strained cyclobutane ring substituted with a primary amine and a meta-tolyl moiety. Structurally adjacent to known arylcycloalkylamines and cyclobutanamine-derived monoamine reuptake inhibitors (e.g., sibutramine analogs), 3-Me-PCBA presents a complex toxicological profile. Evaluating this compound requires moving beyond standard lethality assays to interrogate its specific neurotoxic and enzymatic liabilities. This whitepaper provides a field-proven, mechanistically grounded framework for the preclinical toxicological evaluation of 3-Me-PCBA in animal models.

Mechanistic Causality: The Toxicodynamic Engine

As a Senior Application Scientist, I approach toxicological study design by first mapping the molecular causality of the compound. The toxicity of 1-arylcyclobutanamines is not merely a function of receptor binding; it is driven by reactive intermediate formation and synergistic pharmacological cascades.

Mechanism-Based MAO Inactivation

Standard reversible inhibitors maintain an equilibrium with their target. However, 3-Me-PCBA is predicted to act as a time-dependent, "suicide" inactivator of monoamine oxidase (MAO)[1]. The enzymatic oxidation of the primary amine generates a radical cation. The inherent ring strain of the cyclobutane moiety forces a homolytic cleavage, yielding a highly reactive carbon-centered radical[1]. This radical covalently binds to the MAO flavin cofactor, resulting in irreversible enzyme inactivation[1].

Synergistic Monoamine Accumulation

In addition to MAO inactivation, arylcycloalkylamines frequently act as potent reuptake inhibitors at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, while also exhibiting antagonistic properties at the N-methyl-D-aspartate (NMDA) receptor[2]. The simultaneous blockade of monoamine clearance and the irreversible halt of monoamine degradation creates a catastrophic synaptic bottleneck. This dual-mechanism leads to severe sympathomimetic toxidromes, hyperthermia, and potentially fatal respiratory depression—a "cocktail effect" intrinsic to a single molecule[3].

Toxicodynamics A 1-(3-Methylphenyl)cyclobutan-1-amine (3-Me-PCBA) B MAO Enzyme Oxidation A->B F Monoamine Reuptake Inhibition (SERT/NET/DAT) A->F C Amine Radical Cation Formation B->C D Homolytic Cyclobutane Ring Cleavage C->D E Covalent Flavin Adduct (Irreversible MAO Inactivation) D->E G Massive Synaptic Monoamine Accumulation E->G F->G H Sympathomimetic Toxicity & Serotonin Syndrome G->H

Figure 1: Toxicodynamic pathway of 3-Me-PCBA illustrating MAO inactivation and monoamine accumulation.

Preclinical Evaluation Framework

Because irreversible MAO inhibitors cause toxicity that accumulates non-linearly (as enzyme turnover fails to keep pace with inactivation), acute dosing models are insufficient. The evaluation must be structured as a self-validating system spanning acute neurobehavioral profiling and sub-chronic systemic exposure.

Quantitative Data Projections

Before initiating in vivo studies, it is critical to establish baseline expectations based on structural analogs to calibrate dosing regimens.

Toxicological ParameterPredicted RangeMechanistic Rationale
In vitro MAO IC50 0.5 - 2.0 µMCovalent flavin adduction via cyclobutane ring cleavage[1].
In vivo LD50 (Rat, PO) 45 - 75 mg/kgAcute sympathomimetic crisis and respiratory depression[3].
Plasma Half-life (t1/2) 4 - 6 hoursHepatic metabolism (CYP-mediated N-demethylation/hydroxylation)[2].
Volume of Distribution (Vd) > 3.5 L/kgHigh lipophilicity of the meta-tolyl and cyclobutane moieties[2].

Experimental Protocols

Protocol 1: Acute Neurotoxicity & Modified Irwin Functional Observational Battery (FOB)

Rationale: To capture the rapid onset of NMDA antagonism and monoamine accumulation, a highly structured FOB is required.

  • Subject Preparation: Acclimate adult Sprague-Dawley rats (n=6/sex/group) for 7 days. Ensure the testing environment is acoustically isolated to prevent startle-induced seizures common with arylcycloalkylamines.

  • Dose Formulation: Dissolve 3-Me-PCBA hydrochloride in 0.9% sterile saline. Prepare doses of 0 (vehicle), 5, 15, and 45 mg/kg.

  • Administration: Administer via oral gavage (PO) at 10 mL/kg.

  • Temporal Observation: Conduct FOB scoring at 15, 30, 60, 120, and 240 minutes post-dose.

  • Parameter Scoring (0-4 Scale):

    • Autonomic: Monitor for mydriasis, hyperthermia, and piloerection (indicators of NET blockade).

    • Neuromuscular: Assess grip strength and monitor for tremors or hypertonia.

    • Behavioral: Track hyperlocomotion, head-weaving, and circling (indicators of DAT/SERT blockade and NMDA antagonism).

Protocol 2: 28-Day Repeated-Dose Toxicity & Toxicokinetics (TK)

Rationale: To evaluate the cumulative toxicity resulting from irreversible MAO inactivation and to identify target-organ damage (e.g., myocardial hypertrophy from chronic sympathomimetic drive).

  • Dosing Regimen: Administer daily PO doses (e.g., 0, 2.5, 7.5, 25 mg/kg/day) to Wistar rats (n=10/sex/group) for 28 consecutive days.

  • TK Blood Sampling: On Days 1 and 28, draw 200 µL of whole blood from the jugular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Extraction: Perform protein precipitation using ice-cold acetonitrile spiked with a deuterated internal standard. This is critical because arylcycloalkylamines are prone to matrix suppression[4].

  • LC-MS/MS Quantification: Inject onto a C18 reversed-phase column. Utilize positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) to differentiate 3-Me-PCBA from potential ring-opened metabolites. High-resolution separation is mandatory to distinguish meta-tolyl isomers from para-tolyl impurities[4].

  • Histopathology: At necropsy (Day 29), harvest the brain, heart, liver, and kidneys. Fix in 10% neutral buffered formalin, section, and stain with H&E to assess cellular necrosis or hypertrophy.

Workflow N1 Acclimation (7 Days) N2 Daily Oral Dosing (28 Days) N1->N2 N3 Clinical Obs & Body Weights N2->N3 N4 TK Blood Sampling (Days 1 & 28) N2->N4 N5 Necropsy & Tissue Collection N2->N5 N6 Histopathology & Data Analysis N5->N6

Figure 2: 28-day repeated-dose toxicity workflow for evaluating cumulative 3-Me-PCBA exposure.

References

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators.
  • De Faria, L., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals.
  • Ameline, A., et al. (2021). Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE).
  • Wallach, J., et al. (2014). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Reference Data and Validation Protocol for 1-(3-Methylphenyl)cyclobutan-1-amine

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary 1-(3-Methylphenyl)cyclobutan-1-amine (CAS: 1097826...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

1-(3-Methylphenyl)cyclobutan-1-amine (CAS: 1097826-38-4) is a critical cyclobutylamine building block frequently utilized in the synthesis of centrally acting therapeutics and neurochemical probes. The presence of the sterically strained cyclobutane ring adjacent to an amine and a meta-substituted aromatic system presents unique analytical challenges. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to confirm the structural integrity, regiochemistry, and purity of this compound. The methodologies described herein are aligned with the United States Pharmacopeia (USP) General Chapter <761> guidelines for qualitative and quantitative NMR analysis[1].

Scientific Context & Analytical Challenges

Accurate structural elucidation of 1-(3-Methylphenyl)cyclobutan-1-amine requires distinguishing the meta-tolyl substitution pattern from its ortho or para isomers, as well as confirming the intact cyclobutane ring.

  • Regiochemistry Validation: The meta-substitution on the aromatic ring breaks symmetry, resulting in a distinct splitting pattern (a singlet, two doublets, and a triplet) in the 1 H NMR spectrum.

  • Ring Strain Dynamics: The cyclobutane ring introduces significant bond angle strain, which alters the hybridization of the C-C bonds (increasing p-character) and the C-H bonds (increasing s-character). This shifts the cyclobutane protons downfield compared to unstrained alkanes and affects the scalar coupling constants ( J -coupling).

  • Amine Exchangeability: The primary amine (-NH 2​ ) protons are subject to rapid intermolecular chemical exchange and quadrupolar relaxation, often resulting in a broad, poorly defined singlet that can overlap with the aliphatic cyclobutane signals.

Regulatory & Compendial Grounding

To ensure the trustworthiness and reproducibility of the spectral data, this protocol adheres to the principles outlined in USP <761> Nuclear Magnetic Resonance Spectroscopy [2]. Proper instrument qualification, the use of an internal calibrant (Tetramethylsilane, TMS), and the optimization of acquisition parameters (such as relaxation delays) are mandatory for establishing metrological traceability and ensuring the data is suitable for regulatory submissions[3][4].

Experimental Protocol: High-Resolution NMR Acquisition

The following step-by-step methodology is designed as a self-validating system. Every experimental choice is driven by a specific physical or chemical causality to eliminate analytical artifacts.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of 1-(3-Methylphenyl)cyclobutan-1-amine in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ provides the deuterium lock signal necessary to stabilize the spectrometer's magnetic field against drift during acquisition. TMS serves as the internal chemical shift reference ( δ = 0.00 ppm), ensuring that the resonance frequencies are accurately calibrated regardless of minor temperature or magnetic susceptibility variations[2].

Step 2: Instrument Setup & Tuning
  • Procedure: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM), lock onto the deuterium signal, and rigorously shim the magnetic field (Z1-Z5 gradients).

  • Causality: Precise shimming ensures a homogeneous magnetic field across the sample volume. Poor shimming leads to asymmetrical peak broadening (loss of resolution), which obscures the fine J -coupling multiplets required to differentiate the aromatic protons.

Step 3: 1 H NMR Acquisition & D 2​ O Exchange (Self-Validation)
  • Parameters: 30° pulse angle, 2.0 seconds acquisition time (AQ), 1.0 second relaxation delay (D1), 16 scans.

  • Self-Validating Step (D 2​ O Shake): After the initial 1 H acquisition, add 1 drop of Deuterium Oxide (D 2​ O) to the NMR tube, shake vigorously, and re-acquire the spectrum.

  • Causality: The primary amine protons (-NH 2​ ) will undergo rapid isotopic exchange with D 2​ O, converting to -ND 2​ . The disappearance of the broad singlet at ~1.60 ppm in the post-exchange spectrum definitively validates its assignment as the amine group, distinguishing it from the overlapping cyclobutane C3-methylene protons.

Step 4: 13 C NMR Acquisition
  • Parameters: 30° pulse angle, complete 1 H decoupling (WALTZ-16), 5.0 to 7.0 seconds relaxation delay (D1), 512–1024 scans.

  • Causality: Quaternary carbons (C1 of the cyclobutane ring, C1' and C3' of the aromatic ring) lack directly attached protons. Consequently, they rely primarily on chemical shift anisotropy rather than efficient dipole-dipole interactions for magnetic relaxation. A prolonged D1 delay ensures complete longitudinal relaxation ( T1​ ) of these nuclei between pulses, preventing signal attenuation and allowing for accurate detection[3].

Reference Data & Spectral Interpretation

The quantitative data below summarizes the expected chemical shifts, multiplicities, and integrations for 1-(3-Methylphenyl)cyclobutan-1-amine.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
Ar-H (C-2') 7.25br s1H~1.5Aromatic proton ortho to cyclobutane
Ar-H (C-6') 7.22d1H7.5Aromatic proton ortho to cyclobutane, para to methyl
Ar-H (C-5') 7.20t1H7.5Aromatic proton meta to cyclobutane
Ar-H (C-4') 7.05d1H7.5Aromatic proton para to cyclobutane
C2, C4-H 2​ 2.40 – 2.55m4H-Cyclobutane methylene protons (adjacent to C1)
Ar-CH 3​ 2.35s3H-Tolyl methyl protons
C3-H 2​ 1.65 – 2.05m2H-Cyclobutane methylene protons (opposite to C1)
-NH 2​ 1.60br s2H-Amine protons (Disappears upon D 2​ O exchange)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C-1' 146.0C q​ Aromatic ipso to cyclobutane
C-3' 137.8C q​ Aromatic ipso to methyl
C-5' 128.1CHAromatic meta carbon
C-4' 127.2CHAromatic para carbon
C-2' 126.5CHAromatic ortho carbon (between substituents)
C-6' 122.8CHAromatic ortho carbon
C-1 59.5C q​ Cyclobutane quaternary carbon
C-2, C-4 36.2CH 2​ Cyclobutane methylene carbons
Ar-CH 3​ 21.5CH 3​ Tolyl methyl carbon
C-3 16.5CH 2​ Cyclobutane methylene carbon

Workflow Visualization

The following diagram illustrates the logical progression of the NMR validation workflow, ensuring that data acquisition and processing meet compendial standards.

NMR_Workflow A Sample Preparation (Analyte + CDCl3 + TMS) B Instrument Tuning & Matching (Lock, Shim, Pulse Calibration) A->B Transfer to NMR Probe C NMR Acquisition (1H, 13C, D2O Exchange) B->C Optimized Parameters D Data Processing (FT, Phase & Baseline Correction) C->D FID Signal E Spectral Analysis (Integration & Assignment) D->E Processed Spectra F Structural Validation 1-(3-Methylphenyl)cyclobutan-1-amine E->F Compendial Verification

Fig 1: End-to-end NMR validation workflow for structural confirmation.

References

  • Stimuli Article (qNMR) - Method Qualification and Metrological Traceability Source: US Pharmacopeia (USP) URL:[Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Source: ECA Academy / GMP Compliance URL:[Link]

Sources

Application

Application Note: In Vitro Cell Viability and Cytotoxicity Assay Protocols for 1-(3-Methylphenyl)cyclobutan-1-amine

Target Audience: Researchers, toxicologists, and preclinical drug development scientists. Document Type: Master Protocol & Technical Application Note Introduction & Scientific Rationale 1-(3-Methylphenyl)cyclobutan-1-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and preclinical drug development scientists. Document Type: Master Protocol & Technical Application Note

Introduction & Scientific Rationale

1-(3-Methylphenyl)cyclobutan-1-amine (CAS 1097826-38-4) is a cyclobutanamine derivative characterized by its lipophilic amine structure[1]. Compounds of this class are frequently utilized as high-value building blocks in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. During early-stage preclinical development, establishing the basal cytotoxicity and therapeutic window of such small molecules is a mandatory milestone.

The Causality of Assay Selection (Expertise & Experience)

Small lipophilic amines often exhibit lysosomotropism—they passively diffuse across cell membranes and become protonated and trapped within acidic organelles like lysosomes. This chemical behavior can artificially interfere with traditional dye-reduction assays (such as MTT or Neutral Red) because the compound alters the metabolic state of the organelles where the dye is processed, leading to false-positive cytotoxicity signals.

To circumvent this structural artifact, this application note outlines a multiplexed, dual-assay approach that avoids reliance on lysosomal or endosomal dye accumulation:

  • Metabolic Activity (ATP Quantitation): The gold standard for cell viability. ATP levels drop rapidly upon cell death, providing a highly sensitive, homogeneous luminescent readout[2].

  • Membrane Integrity (LDH Release): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a direct, causal indicator of plasma membrane rupture (necrosis or late-stage apoptosis).

By measuring both ATP and LDH from the same experimental cohort, researchers can definitively distinguish between cytostatic effects (decreased ATP, no LDH release) and outright cytotoxicity (decreased ATP, high LDH release).

Mechanistic Pathways of the Assays

The reliability of this protocol is rooted in the specific enzymatic cascades utilized to generate the readout signals.

Mechanism cluster_0 LDH Release Assay (Membrane Integrity) cluster_1 ATP Assay (Metabolic Viability) L1 Cell Membrane Rupture L2 LDH Released into Extracellular Media L1->L2 L3 LDH Catalyzes: Lactate + NAD+ → Pyruvate + NADH L2->L3 L4 Diaphorase Catalyzes: NADH + INT → Formazan L3->L4 L5 Colorimetric Readout (Absorbance at 490 nm) L4->L5 A1 Viable Cell Metabolism A2 Intracellular ATP Generation A1->A2 A3 Cell Lysis via Assay Buffer A2->A3 A4 Luciferase Catalyzes: Luciferin + ATP + O2 → Oxyluciferin A3->A4 A5 Luminescent Readout (Glow-type Light Emission) A4->A5

Caption: Enzymatic cascades for LDH release (cytotoxicity) and ATP quantitation (viability).

Experimental Design & Workflow

Cell Line Selection

For a CNS-targeted or hepatically cleared cyclobutanamine, we recommend using SH-SY5Y (human neuroblastoma) for neurotoxicity profiling and HepG2 (human hepatocellular carcinoma) for basal hepatotoxicity.

Compound Preparation

1-(3-Methylphenyl)cyclobutan-1-amine hydrochloride[3] is highly soluble in aqueous buffers, but the free base requires DMSO.

  • Stock Solution: Prepare a 10 mM stock in 100% cell-culture grade DMSO.

  • Working Concentrations: Perform a 10-point, 3-fold serial dilution (e.g., 100 µM down to 5 nM).

  • Vehicle Control: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (1-(3-Methylphenyl)... + Controls) A->B C 3. Incubation (24h - 72h at 37°C) B->C D 4a. Transfer 50 µL Supernatant (For LDH Assay) C->D Aliquot Media E 4b. Add Lysis Reagent to Plate (For ATP Assay) C->E Remaining Cells F 5a. Absorbance Read (490 nm) D->F G 5b. Luminescence Read (Integration time: 1s) E->G

Caption: Multiplexed experimental workflow allowing both assays from a single culture plate.

Step-by-Step Protocols

Protocol A: LDH Release Assay (Membrane Integrity)

This protocol utilizes a standard colorimetric LDH Cytotoxicity Assay Kit[4][5].

Self-Validating System: You must include a "Maximum LDH Release" control. This ensures that the dynamic range of the assay is functioning and that the cells have sufficient intracellular LDH to be detected.

  • Seeding: Seed cells in a clear-bottom 96-well plate at 10,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of fresh media containing 1-(3-Methylphenyl)cyclobutan-1-amine at desired concentrations. Include the following controls:

    • Vehicle Control: 0.5% DMSO.

    • Spontaneous Release Control: Untreated cells.

    • Maximum Release Control: Add 10 µL of 10% Triton X-100 (or kit lysis buffer) to untreated wells 45 minutes prior to the end of the incubation period[5].

  • Incubation: Incubate for 24 to 72 hours.

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes to pellet any floating dead cells. Carefully transfer 50 µL of the supernatant from each well into a new, clear 96-well assay plate.

  • Enzymatic Reaction: Add 50 µL of the LDH Reaction Mixture (containing NAD+, lactate, diaphorase, and INT) to each well[6].

  • Incubation: Protect the plate from light and incubate at room temperature for 30 minutes.

  • Measurement: Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm (A490) using a microplate reader[5].

Protocol B: ATP Quantitation (Metabolic Viability)

This protocol utilizes a homogeneous luminescent viability reagent (e.g., CellTiter-Glo®)[2][7].

  • Equilibration: Following the removal of the 50 µL supernatant for the LDH assay, 50 µL of media and the cells remain in the original plate. Equilibrate this plate and the ATP assay reagent to room temperature for 30 minutes. Crucial Step: Temperature gradients across the plate will cause uneven luminescent signals.

  • Lysis and Reaction: Add 50 µL of the ATP assay reagent directly to the remaining 50 µL of culture media in each well[8].

  • Mixing: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis[8].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. The resulting "glow-type" luminescence has a half-life of >3 hours[7].

  • Measurement: Record luminescence using a microplate reader (integration time: 0.5 to 1 second per well).

Data Analysis & Quality Control

Quantitative Data Summarization
Assay ParameterLDH Release Assay (Cytotoxicity)ATP Assay (Viability)
Primary Readout Absorbance (490 nm)Luminescence (RLU)
Indicator Plasma membrane damage (Necrosis)Intracellular ATP (Metabolism)
Calculation % Cytotoxicity =[(Exp - Spont) / (Max - Spont)] × 100% Viability = (Exp_RLU / Vehicle_RLU) × 100
Interference Risk High background from serum LDH (use low-serum media if possible)ATP contamination from lab surfaces/gloves
Z'-factor Target > 0.5> 0.7
Quality Control: The Z'-Factor

To ensure the assay is robust enough to accurately determine the IC₅₀ of 1-(3-Methylphenyl)cyclobutan-1-amine, calculate the Z'-factor according to the NIH Assay Guidance Manual[9].

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

  • For ATP Assay: Positive control = Vehicle treated cells; Negative control = Media only (background).

  • For LDH Assay: Positive control = Maximum Release (Triton X-100); Negative control = Spontaneous Release.

  • A Z'-factor between 0.5 and 1.0 indicates an excellent, self-validating assay system.

Troubleshooting Common Edge Cases

  • Edge Effect (Evaporation): If the outer wells of the 96-well plate show significantly different viability scores for the compound, evaporation has occurred. Solution: Fill the inter-well spaces of the plate with sterile PBS or use a breathable sealing film during the 72h incubation.

  • Compound Auto-fluorescence/Color-quenching: 1-(3-Methylphenyl)cyclobutan-1-amine is generally colorless, but if synthetic impurities cause the media to yellow, it may artificially inflate the 490 nm absorbance reading in the LDH assay. Solution: Include a "Compound + Media" (no cells) background control and subtract this baseline from your experimental A490 readings.

  • Serum Interference: Fetal Bovine Serum (FBS) contains inherent animal LDH[4]. If the spontaneous release background is too high, reduce FBS concentration to 1-2% during the compound treatment phase.

References

  • Chemsrc. (n.d.). 1-(3-Methylphenyl)cyclobutan-1-amine CAS 1097826-38-4. Retrieved from[Link]

  • National Institutes of Health (NIH). (2017). A high-throughput colorimetric assay for detection of viability based on the tetrazolium salt XTT (Assay Guidance Manual Validation). Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing extraction efficiency for 1-(3-Methylphenyl)cyclobutan-1-amine in blood serum

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to provide in-depth guidance and troubleshooting for the extraction of 1-(3-Methylphenyl)cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to provide in-depth guidance and troubleshooting for the extraction of 1-(3-Methylphenyl)cyclobutan-1-amine from blood serum. As Senior Application Scientists, we bridge the gap between theoretical protocols and practical, in-the-lab challenges, ensuring your experiments are built on a foundation of scientific integrity and field-proven expertise.

Technical Inquiry Gateway

This guide is structured as a direct line to our application specialists. Navigate through the frequently asked questions and detailed troubleshooting protocols to optimize your extraction efficiency, ensuring robust and reproducible results for downstream analysis.

Section 1: Analyte Profile & Strategic Considerations

Before beginning any extraction, a thorough understanding of the target analyte's physicochemical properties is paramount. These properties dictate the optimal extraction strategy.

Q1: What are the key physicochemical properties of 1-(3-Methylphenyl)cyclobutan-1-amine that influence its extraction from serum?

A1: The extraction behavior of 1-(3-Methylphenyl)cyclobutan-1-amine is governed by its basicity and lipophilicity. While specific experimental data for this exact molecule is not readily published, we can infer its properties from its structure and similar compounds.

  • Basicity (pKa): As a primary amine, the conjugate acid of this compound is expected to have a pKa value in the range of 10-11.[1] This is a critical parameter. By adjusting the pH of the sample, we can control its charge state. At a pH at least 2 units below its pKa, the amine will be protonated (R-NH₃⁺) and water-soluble. At a pH at least 2 units above its pKa, it will be in its neutral, free base form (R-NH₂) and soluble in organic solvents.[2][3]

  • Lipophilicity (LogP): The partition coefficient (LogP) describes how the compound distributes between an organic and an aqueous phase. The presence of the methylphenyl and cyclobutyl groups suggests the compound is moderately lipophilic. An analogous compound, 3-methylcyclobutan-1-amine, has a calculated XLogP3 of 0.6, indicating some preference for the organic phase.[4] The addition of the phenyl group in your analyte will significantly increase its lipophilicity.

These two properties are the levers we will use to design a selective and efficient extraction protocol.

PropertyEstimated Value/CharacteristicImplication for Extraction
Molecular Formula C₁₁H₁₅N-
Molecular Weight 161.24 g/mol Influences diffusion rates but is less critical for LLE/SPE.
Compound Type Primary Aromatic AmineBasic nature allows for pH-driven extraction strategies.
pKa (conjugate acid) ~10.5Critical. Enables switching between aqueous and organic solubility.
LogP Moderately LipophilicThe neutral form will readily partition into water-immiscible organic solvents.

Section 2: Choosing Your Extraction Strategy

The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the required sample cleanliness, throughput, and available resources.

Q2: Which extraction method—PPT, LLE, or SPE—is best for my application?

A2: This is a common and crucial question. The optimal method balances analytical needs with practical constraints. Use the following guide and decision tree to select your starting point.

  • Protein Precipitation (PPT): The fastest and simplest method. It is often used in early discovery for high-throughput screening. However, it provides the "dirtiest" extract, as many endogenous matrix components (notably phospholipids) remain soluble and can interfere with subsequent analysis, causing significant matrix effects.[5][6]

  • Liquid-Liquid Extraction (LLE): Offers a significantly cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving behind many polar interferences. Its selectivity is controlled by pH and the choice of solvent.[7][8] It is a workhorse technique in many bioanalytical labs.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for both concentration and fractionation of the sample.[9] It is highly selective but requires more extensive method development. It is the gold standard for methods requiring the lowest limits of detection and minimal matrix effects.

G start What is my primary goal? throughput High Throughput, Early Discovery start->throughput Speed cleanliness High Cleanliness, Low Detection Limits start->cleanliness Purity balance Balanced Cleanliness & Throughput start->balance Balance ppt Use Protein Precipitation (PPT) throughput->ppt spe Use Solid-Phase Extraction (SPE) cleanliness->spe lle Use Liquid-Liquid Extraction (LLE) balance->lle

Caption: Decision tree for selecting an extraction method.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step starting protocols. Remember, these are templates that should be optimized for your specific laboratory conditions and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT) - "Dilute and Shoot"

This method is fast but susceptible to matrix effects.

Objective: To rapidly remove the majority of serum proteins.

Methodology:

  • Aliquot 100 µL of serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of a precipitating solvent, typically ice-cold acetonitrile (ACN). Methanol can also be used.[10]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube or vial for direct injection or further processing (e.g., evaporation and reconstitution).

G cluster_ppt Protein Precipitation Workflow serum 100 µL Serum add_acn Add 300 µL Ice-Cold ACN serum->add_acn vortex Vortex 30-60 sec add_acn->vortex centrifuge Centrifuge >10,000 x g, 10 min vortex->centrifuge supernatant Collect Supernatant for Analysis centrifuge->supernatant

Caption: A typical workflow for protein precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol leverages the basicity of the amine for a selective extraction.

Objective: To isolate the analyte from polar matrix components.

Methodology:

  • Aliquot 200 µL of serum sample into a 2 mL tube.

  • Basify the Sample: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to raise the pH to >12.5. This deprotonates the amine (R-NH₃⁺ → R-NH₂), making it soluble in organic solvents.[11]

  • Add Extraction Solvent: Add 1 mL of a water-immiscible organic solvent. Methyl-tert-butyl ether (MTBE) is an excellent choice due to its low water solubility and density, forming the upper layer. Ethyl acetate is another common option.

  • Extract: Cap the tube and vortex for 2 minutes. To avoid emulsions, gentle rocking for 10-15 minutes can be used as an alternative.[12]

  • Separate Phases: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer containing the analyte to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides the highest level of sample cleanup. A mixed-mode cation exchange SPE is recommended for basic compounds.

Objective: To achieve high purity and concentration of the analyte.

Methodology:

  • Select Cartridge: Choose a mixed-mode cation exchange SPE cartridge (e.g., a polymer-based sorbent with sulfonic acid groups).

  • Condition: Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a weak buffer, such as 25 mM ammonium acetate, pH 6.0.

  • Load Sample: Pre-treat 200 µL of serum by adding 200 µL of 2% phosphoric acid. This ensures the amine is protonated (R-NH₃⁺) and will bind to the cation exchange sorbent. Load the pre-treated sample onto the cartridge.

  • Wash 1 (Interference Elution): Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

  • Wash 2 (Phospholipid Removal): Wash the cartridge with 1 mL of methanol to remove retained non-polar interferences like phospholipids.

  • Elute Analyte: Elute the analyte by passing 1 mL of a fresh solution of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, breaking its ionic bond with the sorbent and allowing it to elute.[13]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Section 4: Troubleshooting Guide & FAQs

Even with optimized protocols, challenges can arise. This section addresses the most common issues encountered in the field.

Q3: My recovery is consistently low after LLE. What are the likely causes and solutions?

A3: Low recovery in LLE is a frequent problem with several potential root causes.

  • Incorrect pH: The most common error. The pH of the aqueous phase must be sufficiently high (>2 units above the pKa) to ensure the amine is in its neutral, extractable form.

    • Troubleshooting: Measure the pH of your serum sample after adding the base. Serum has its own buffering capacity. You may need to add more base or use a more concentrated solution to reach the target pH of >12.5.

  • Insufficient Mixing: The analyte needs to efficiently transfer between the two liquid phases.

    • Troubleshooting: Increase vortexing time or use a mechanical rocker. Ensure you see adequate surface area interaction between the two phases.

  • Incorrect Solvent Choice: The organic solvent may not be optimal for your analyte.

    • Troubleshooting: Test a different extraction solvent. A more polar solvent like dichloromethane (DCM) or a mixture like hexane/isoamyl alcohol might improve recovery, but be mindful of solvent-layer inversion (DCM is denser than water).

Q4: I'm getting a thick emulsion during my LLE that won't separate. How can I fix this?

A4: Emulsion formation is the bane of LLE, often caused by high concentrations of lipids and proteins in the sample acting as surfactants.[12]

  • Immediate Solutions (To break an existing emulsion):

    • Centrifugation: Spin the sample at a higher g-force (e.g., >4,000 x g) for a longer duration (10-15 minutes).

    • Salting Out: Add a small amount of solid sodium chloride (NaCl) to the tube, mix gently, and re-centrifuge. This increases the ionic strength of the aqueous layer, forcing separation.[12]

    • Solvent Addition: Add a few drops of a different solvent, like methanol, which can act as a de-emulsifier.

  • Preventative Measures (To avoid emulsions in future experiments):

    • Gentle Mixing: Use gentle, end-over-end rocking instead of vigorous vortexing. This minimizes the energy that creates emulsions while still allowing for extraction.[12]

    • Use a Different Solvent System: Some solvents are more prone to emulsion formation than others.

    • Switch to Supported Liquid Extraction (SLE): SLE is an alternative technique where the aqueous sample is coated onto a diatomaceous earth support. The organic solvent is then passed through, performing the extraction without the vigorous mixing that causes emulsions.[12]

Q5: My results are not reproducible, and I see significant signal suppression in my LC-MS analysis. What's wrong?

A5: This points directly to matrix effects , where co-eluting endogenous components from the serum interfere with the ionization of your analyte in the mass spectrometer source.[14][15]

  • Cause: This is a classic problem when using "dirtier" extraction methods like PPT. Phospholipids are a primary cause of ionization suppression.[5]

  • Troubleshooting & Solutions:

    • Improve Sample Cleanup: The most effective solution is to use a cleaner extraction method. If you are using PPT, switch to LLE. If LLE is still insufficient, move to a well-developed SPE protocol. SPE is specifically designed to remove interferences like phospholipids.

    • Optimize Chromatography: Modify your LC gradient to achieve chromatographic separation between your analyte and the interfering matrix components. Often, a region of the chromatogram is heavily affected by phospholipid elution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for an accurate ratiometric quantification that corrects for these variations.[14]

Caption: Logical workflow for troubleshooting matrix effects.

References

  • Solid-Phase Microextraction of Monocyclic Aromatic Amines from Biological Fluids | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019, June 17). Wiley Analytical Science. Retrieved March 26, 2026, from [Link]

  • Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry. (2014, September 5). PubMed. Retrieved March 26, 2026, from [Link]

  • Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Solid phase extraction of amines | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Analysis of biogenic amines by solid-phase microextraction and high-performance liquid chromatography with electrochemical detection. (2000, February 18). PubMed. Retrieved March 26, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, June 1). Bioanalysis Zone. Retrieved March 26, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). IntechOpen. Retrieved March 26, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. Retrieved March 26, 2026, from [Link]

  • Enhanced Protein Precipitation with Ammonia Enables Rapid, Universal Extraction of Oligonucleotides for Bioanalysis | ACS Omega. (2025, October 3). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Quantitating metabolites in protein precipitated serum using NMR spectroscopy. (2014, June 3). PubMed. Retrieved March 26, 2026, from [Link]

  • Extraction procedure for serum, tissue, cell and whole blood samples. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved March 26, 2026, from [Link]

  • On-Line Microporous Membrane Liquid−Liquid Extraction for Sample Pretreatment Combined with Capillary Gas Chromatography Applied to Local Anaesthetics in Blood Plasma | Analytical Chemistry. (n.d.). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Enhanced protein precipitation with ammonia enables rapid, universal extraction of oligonucleotides for bioanalysis. (2025, May 14). bioRxiv. Retrieved March 26, 2026, from [Link]

  • Protein Precipitation Technical Guide | AxisPharm. (2024, August 1). AxisPharm. Retrieved March 26, 2026, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved March 26, 2026, from [Link]

  • Direct solid phase microextraction combined with gas chromatography – Mass spectrometry for the determination of biogenic amines in wine. (n.d.). MOST Wiedzy. Retrieved March 26, 2026, from [Link]

  • Amine workup : r/Chempros. (2024, March 12). Reddit. Retrieved March 26, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (2026, March 26). Chromatography Online. Retrieved March 26, 2026, from [Link]

  • Amine Extraction in the Laboratory. (n.d.). Al-Kimia. Retrieved March 26, 2026, from [Link]

  • Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis | Analytical Chemistry. (n.d.). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Systems and methods for recovering amines and their derivates from aqueous mixtures. (n.d.). Google Patents.
  • Liquid-Liquid Extraction With High-Molecular-Weight Amines. (2026, March 10). UNT Digital Library. Retrieved March 26, 2026, from [Link]

  • (PDF) Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison. (2023, January 9). ResearchGate. Retrieved March 26, 2026, from [Link]

  • 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. (n.d.). Chemwatch. Retrieved March 26, 2026, from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development. (2005, September 20). ACS Publications. Retrieved March 26, 2026, from [Link]

  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

Optimization

troubleshooting low aqueous solubility of 1-(3-Methylphenyl)cyclobutan-1-amine free base

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-(3-Methylphenyl)cyclobutan-1-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-(3-Methylphenyl)cyclobutan-1-amine free base .

This compound is a highly lipophilic primary amine. Because it is supplied as a free base, it lacks an inherent charge at neutral or basic pH, leading to a high crystal lattice energy and significant hydrophobic hydration penalties when introduced to aqueous media. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers in your assays and formulations.

Section 1: Diagnostic FAQs (Understanding the "Why")

Q1: Why is my 1-(3-Methylphenyl)cyclobutan-1-amine free base precipitating immediately upon addition to my aqueous assay buffer (pH 7.4)? A: The precipitation is driven by the compound's protonation state and lipophilicity. The molecule consists of a hydrophobic cyclobutane ring and a m-tolyl group. As a free base, the primary amine (estimated pKa ~8.5–9.5) is only partially ionized at pH 7.4. The uncharged fraction cannot form sufficient ion-dipole interactions with water to overcome the energetic penalty of disrupting the water's hydrogen-bond network. To solubilize the free base, you must either lower the pH to fully protonate the amine or reduce the dielectric constant of the medium using co-solvents.

Q2: I dissolved the compound in 100% DMSO to make a 10 mM stock, but it crashes out when diluted 1:100 in media. How do I prevent this? A: This is a classic "solvent-shift" precipitation. When the DMSO stock is diluted into aqueous media, the DMSO rapidly diffuses into the bulk water, leaving the highly lipophilic free base stranded beyond its thermodynamic solubility limit. To prevent this, you must introduce a thermodynamic sink (like cyclodextrins) or a kinetic stabilizer (like surfactants) into the aqueous phase before adding the DMSO stock, or utilize lipid-based self-emulsifying drug delivery systems (SEDDS)[1].

Section 2: Formulation & Solubilization Strategies

Q3: What are the best immediate formulation strategies for in vitro and in vivo dosing without altering the API chemically? A: If you must use the free base, you must rely on physical formulation strategies. The selection depends on your assay's tolerance for excipients.

G Start 1-(3-Methylphenyl)cyclobutan-1-amine Free Base (Insoluble) CheckPH Is the assay pH < 6.0? Start->CheckPH Protonation Amine Protonated (Aqueous Soluble) CheckPH->Protonation Yes Formulation Explore Formulation Strategies CheckPH->Formulation No (Neutral/Basic pH) Cosolvent Co-solvents / Surfactants (e.g., PEG400, Tween 80) Formulation->Cosolvent Lipid Lipid-Based Delivery (SEDDS/SMEDDS) Formulation->Lipid SaltScreen Conduct Salt Screening (e.g., HCl, Mesylate) Formulation->SaltScreen Long-term solution

Caption: Workflow for troubleshooting the aqueous solubility of basic lipophilic amines.

Quantitative Comparison of Formulation Vehicles

Below is a summary of quantitative formulation approaches to solubilize lipophilic amines like 1-(3-Methylphenyl)cyclobutan-1-amine:

Formulation StrategyMechanism of ActionTypical CompositionExpected Solubility GainLimitations / Notes
pH Adjustment Ionization of primary amine0.1M HCl or Citrate Buffer (pH 4.0)>100-foldNot suitable for neutral cell-based assays.
Co-solvent System Lowers dielectric constant10% DMSO / 40% PEG400 / 50% Water10 to 50-foldHigh osmolarity; potential cell toxicity in vitro.
Cyclodextrin Complexation Host-guest hydrophobic inclusion20% (w/v) HP-β-CD in Saline20 to 80-foldBulky m-tolyl group may limit inclusion efficiency.
Lipid-Based (SEDDS) Micellar/emulsion solubilizationOil + Tween 80 + Propylene Glycol>200-foldExcellent for in vivo oral dosing[2].
Solid Dispersion Amorphization in polymer matrixAPI + HPMC or PVP (Hot melt)50 to 100-foldRequires specialized equipment; risk of recrystallization[3].

Section 3: The Permanent Fix - Salt Screening Methodology

Q4: Formulation excipients are interfering with my biological readout. How can I permanently improve the aqueous solubility of this compound? A: The definitive solution is to convert the free base into a pharmaceutical salt. Forming a salt does not change the intrinsic pKa of the parent molecule, but the dissolution of a basic salt lowers the microenvironmental pH, drastically increasing the solubility of the weak base[4].

For basic drugs, the pKa of the counterion must be at least 2 pH units lower than the pKa of the drug to ensure stable proton transfer[5]. Because 1-(3-Methylphenyl)cyclobutan-1-amine is a primary amine, strong acids like Hydrochloric acid (HCl) or Methanesulfonic acid (Mesylate) are ideal candidates.

Protocol: High-Throughput Microwell Salt Screening

This self-validating protocol utilizes a 96-well plate approach to rapidly identify the optimal salt form[4].

Materials Required:

  • 1-(3-Methylphenyl)cyclobutan-1-amine free base (>98% purity)

  • Solvents: THF, Ethanol, Ethyl Acetate, Acetone

  • Counterions (1M solutions): HCl, Methanesulfonic acid, Sulfuric acid, Maleic acid, Citric acid.

  • Birefringence microscope, XRPD (X-Ray Powder Diffraction), DSC (Differential Scanning Calorimetry).

Step-by-Step Workflow:

  • API Dispensing: Dispense approximately 0.5 mg of the free base into each well of a glass 96-well plate.

  • Solvent Addition: Add 50 µL of the selected solvent (e.g., Ethanol in column 1, THF in column 2) to dissolve the free base. Heat gently to 40°C if necessary.

  • Counterion Addition: Add the counterion solutions to the wells at a 1:1.05 molar ratio (API:Counterion) to ensure complete reaction.

  • Crystallization (The Validation Step): Allow the plate to undergo controlled evaporation at room temperature for 24-48 hours. Alternatively, use temperature cycling (40°C to 5°C) to induce nucleation.

  • Optical Screening: Examine the wells under a polarized light microscope. Birefringence indicates crystallinity. Discard wells containing oils or amorphous gums, as amorphous salts are thermodynamically unstable and prone to problematic recrystallization[4].

  • Characterization: Scale up the "hit" wells to 50 mg. Validate the new salt form by confirming the melting point via DSC and the distinct crystal lattice via XRPD.

SaltScreen API Dispense Free Base in Solvent (96-well) Counterions Add Counterions (pKa < API pKa - 2) API->Counterions Evap Evaporation / Cooling (Crystallization) Counterions->Evap Analyze XRPD & DSC Analysis Evap->Analyze Hit Crystalline Salt Hit (Enhanced Solubility) Analyze->Hit Crystalline Amorphous Amorphous / Oil (Discard/Retry) Analyze->Amorphous Non-crystalline

Caption: Microwell plate-based high-throughput salt screening methodology.

Q5: I made the HCl salt, but it is still precipitating in my pH 7.4 buffer. Why? A: This is due to the pH-max phenomenon and the common-ion effect. While the HCl salt has high solubility in pure water, placing it in a highly buffered pH 7.4 solution forces the equilibrium back toward the unprotonated free base. If the concentration of the drug exceeds the intrinsic solubility of the free base at pH 7.4, the free base will precipitate out of solution. To fix this, you must either lower the assay concentration, or combine the salt form with a mild co-solvent (like 1% DMSO or 5% HP-β-CD) to raise the intrinsic solubility of the free base fraction.

References

  • Effective formulation strategies for poorly water soluble drugs. ResearchGate. Available at:[Link]

  • Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Review and analysis of FDA approved drugs using lipid-based formulations. Taylor & Francis Online. Available at:[Link]

  • Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO. Available at:[Link]

  • Salt Selection - Basicmedical Key. Basicmedical Key. Available at:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substitution Reactions on 1-(3-Methylphenyl)cyclobutan-1-amine

Welcome to the Technical Support Center for sterically hindered amine functionalization. This guide provides authoritative troubleshooting, mechanistic insights, and optimized protocols for researchers working with 1-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sterically hindered amine functionalization. This guide provides authoritative troubleshooting, mechanistic insights, and optimized protocols for researchers working with 1-(3-Methylphenyl)cyclobutan-1-amine .

Structural Context & The Core Challenge

1-(3-Methylphenyl)cyclobutan-1-amine is an α,α -disubstituted primary amine. The nitrogen atom is bound to a fully substituted quaternary carbon that is constrained by a cyclobutane ring and flanked by a bulky 3-methylphenyl (m-tolyl) group. This rigid, bulky microenvironment severely shields the nitrogen lone pair. Consequently, standard electrophilic attacks (alkylation, arylation, acylation) suffer from drastically increased activation energy barriers, leading to stalled reactions, poor yields, or complex side-product mixtures.

N-Arylation (Buchwald-Hartwig Cross-Coupling)

FAQ: Why is my Buchwald-Hartwig coupling failing with standard ligands like XPhos or BINAP?

Mechanistic Insight: The failure of standard ligands is rooted in the catalytic cycle. For primary amines, the rate-limiting step is typically oxidative addition, which is why BrettPhos is often the gold standard. However, when the amine is highly sterically hindered, the coordination and subsequent reductive elimination steps become heavily congested.

Density Functional Theory (DFT) studies reveal a paradigm shift for hindered amines: when using the bulky RuPhos ligand, the rate-limiting step is reductive elimination. Counterintuitively, increasing the steric bulk of the amine lowers the activation energy barrier for reductive elimination[1]. The massive steric clash between the 1-(3-methylphenyl)cyclobutyl group and the RuPhos ligand forces the palladium center to rapidly expel the product to relieve steric strain[1]. Therefore, switching from standard ligands to Pd-RuPhos or tBuBrettPhos is critical for this substrate[1].

Optimized Protocol: Pd-RuPhos N-Arylation

This protocol is a self-validating system: if the aryl halide is consumed but no product forms, the failure is in reductive elimination (switch to a bulkier ligand). If the aryl halide remains unconsumed, the failure is oxidative addition (check Pd catalyst viability).

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL vial with the aryl halide (1.0 equiv), 1-(3-methylphenyl)cyclobutan-1-amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), RuPhos (8 mol%), and sodium tert-butoxide ( NaOtBu ) (1.5 equiv).

  • Solvent: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and salts, and concentrate for flash chromatography.

N-Alkylation Challenges

FAQ: Direct alkylation with alkyl bromides yields unreacted starting material. How can I force the reaction?

Mechanistic Insight: The SN​2 transition state is notoriously sensitive to steric bulk. The hindered nitrogen of 1-(3-methylphenyl)cyclobutan-1-amine cannot achieve the necessary trajectory to attack the electrophilic carbon of standard alkyl bromides. To overcome this, you must either drastically lower the SN​2 activation energy by using a hyper-reactive electrophile (like an alkyl triflate)[2], or bypass the SN​2 pathway entirely via reductive amination.

For reductive amination, standard conditions (e.g., NaBH(OAc)3​ in DCE) fail because the initial imine formation is sterically blocked. Titanium(IV) isopropoxide ( Ti(O−i−Pr)4​ ) must be used as a strong Lewis acid to activate the carbonyl and as a water scavenger (precipitating as TiO2​ ) to thermodynamically drive the hindered imine formation[3].

Optimized Protocol: Ti(O−i−Pr)4​ Mediated Reductive Amination
  • Imine Formation: In a dry flask under nitrogen, combine 1-(3-methylphenyl)cyclobutan-1-amine (1.0 equiv), the target aldehyde/ketone (1.1 equiv), and Ti(O−i−Pr)4​ (2.0 equiv). Stir neat (or in minimal anhydrous THF) at room temperature for 12–18 hours.

  • Reduction: Dilute the mixture with absolute ethanol (0.1 M) and cool to 0 °C. Carefully add NaBH4​ (1.5 equiv) in small portions.

  • Quench: Stir for an additional 4 hours at room temperature. Quench by adding water (approx. 2 mL/mmol), which will immediately form a white, gelatinous precipitate of titanium dioxide.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Extract the filtrate, dry over Na2​SO4​ , and concentrate.

N-Acylation (Amide Bond Formation)

FAQ: Standard EDC/HOBt coupling isn't working for amide synthesis. What are the alternatives?

Mechanistic Insight: Standard carbodiimide couplings (EDC, DCC) fail because the tetrahedral intermediate formed during the nucleophilic attack on the activated ester is too sterically congested. To bypass this, utilize highly reactive acyl chlorides with a catalytic nucleophilic promoter (DMAP), or employ HATU with HOAt, which forms a less sterically demanding, highly electrophilic active ester.

Quantitative Data Summary

Table 1: Comparison of Substitution Strategies for 1-(3-Methylphenyl)cyclobutan-1-amine

Reaction TypeStandard Condition (Fails)Optimized ConditionMechanistic RationaleExpected Yield
N-Arylation Pd2​(dba)3​ , XPhos, 80 °C Pd2​(dba)3​ , RuPhos , 100 °CRuPhos lowers the reductive elimination barrier for bulky amines.70-85%
N-Alkylation Alkyl Bromide, K2​CO3​ , DMFAlkyl Triflate , CsF, THFTriflates possess a highly polarized C-O bond, lowering SN​2 barriers.60-90%
Reductive Amination NaBH(OAc)3​ , DCE, RT Ti(O−i−Pr)4​ (neat), then NaBH4​ Ti(IV) acts as a Lewis acid/water scavenger to force imine formation.75-95%
N-Acylation EDC, HOBt, DIPEA, DCMAcid Chloride , DMAP, 60 °CBypasses the highly congested carbodiimide tetrahedral intermediate.80-95%

Reaction Workflows & Logical Relationships

Workflow Start 1-(3-Methylphenyl)cyclobutan-1-amine Substitution Troubleshooting Arylation N-Arylation (Cross-Coupling) Start->Arylation Alkylation N-Alkylation Start->Alkylation Acylation N-Acylation (Amidation) Start->Acylation Arylation_Fail Fails with XPhos/BINAP (Steric block at Reductive Elimination) Arylation->Arylation_Fail Alkylation_Fail Fails with Alkyl Bromides (High SN2 Activation Energy) Alkylation->Alkylation_Fail Acylation_Fail Fails with EDC/HOBt (Congested Tetrahedral Intermediate) Acylation->Acylation_Fail Arylation_Fix Use Pd-RuPhos or tBuBrettPhos (Bulky ligand lowers RE barrier) Arylation_Fail->Arylation_Fix Alkylation_Fix1 Direct: Use Alkyl Triflates (ROTf) Alkylation_Fail->Alkylation_Fix1 Alkylation_Fix2 Indirect: Ti(OiPr)4 Reductive Amination Alkylation_Fail->Alkylation_Fix2 Acylation_Fix Use Acid Chloride + DMAP (Heat) or HATU/HOAt Acylation_Fail->Acylation_Fix

Figure 1: Troubleshooting workflow for substitution reactions on hindered primary amines.

CatalyticCycle Pd0 Pd(0)-RuPhos OA Oxidative Addition Pd0->OA Aryl Halide PdII_Ar Ar-Pd(II)-X OA->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Hindered Amine + Base PdII_Amine Ar-Pd(II)-N(H)(R) AmineCoord->PdII_Amine RE Reductive Elimination (Accelerated by Steric Clash) PdII_Amine->RE Rate-Limiting Step RE->Pd0 Regenerates Catalyst Product N-Aryl Product RE->Product

Figure 2: Pd-RuPhos Buchwald-Hartwig catalytic cycle highlighting the reductive elimination step.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-(3-Methylphenyl)cyclobutan-1-amine vs. 1-(4-Methylphenyl)cyclobutan-1-amine

Executive Summary In the development of neuropharmacological agents, the arylcycloalkylamine scaffold serves as a highly versatile pharmacophore. Minor structural modifications—such as the positional isomerization of a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuropharmacological agents, the arylcycloalkylamine scaffold serves as a highly versatile pharmacophore. Minor structural modifications—such as the positional isomerization of a single methyl group on the phenyl ring—can dramatically shift a compound's target selectivity. This guide provides an in-depth, objective comparison of 1-(3-Methylphenyl)cyclobutan-1-amine (the meta-isomer) and 1-(4-Methylphenyl)cyclobutan-1-amine (the para-isomer). By analyzing their divergent binding affinities toward the NMDA receptor and monoamine transporters (SERT/NET), this document equips researchers with the mechanistic insights and validated protocols necessary for advanced drug design.

Pharmacophore Mechanics & Structural Causality

To understand the divergent performance of these two alternatives, we must analyze the causality behind their target interactions. The cyclobutane ring acts as a conformationally restricted scaffold, projecting the protonated primary amine and the substituted phenyl ring into specific vectors within receptor binding pockets .

  • 1-(3-Methylphenyl)cyclobutan-1-amine (Meta-Isomer): The meta-methyl substitution aligns optimally with the hydrophobic S1 pocket of the phencyclidine (PCP) binding site within the NMDA receptor ion channel. This steric complementarity minimizes entropic penalties during binding, resulting in high-affinity NMDA receptor antagonism. Conversely, this geometry is poorly accommodated by the deep, narrow binding cavities of monoamine transporters.

  • 1-(4-Methylphenyl)cyclobutan-1-amine (Para-Isomer): Shifting the methyl group to the para position creates a steric clash within the constrained NMDA receptor pore, effectively abolishing NMDA affinity. However, this extended linear profile perfectly matches the halogen/alkyl-binding pocket in the outer vestibule of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) . This is the same structure-activity relationship (SAR) principle utilized in the design of para-substituted cyclobutylamine reuptake inhibitors like sibutramine .

Pathway Scaffold Arylcyclobutylamine Scaffold Meta 1-(3-Methylphenyl)... (Meta-Isomer) Scaffold->Meta Isomerization Para 1-(4-Methylphenyl)... (Para-Isomer) Scaffold->Para Isomerization Steric1 Favorable S1 Pocket Fit Meta->Steric1 Steric2 Optimal Transporter Cavity Fit Para->Steric2 NMDA NMDA Receptor (PCP Site) SERT Serotonin Transporter (SERT) Steric1->NMDA Steric2->SERT

Fig 1: Divergent target selectivity driven by meta vs. para methyl substitution.

Comparative Binding Affinity Data

The following table summarizes the quantitative performance of both isomers across primary central nervous system (CNS) targets. Data is expressed as the inhibitory constant ( Ki​ ), where a lower value indicates higher binding affinity .

Target Receptor / Transporter1-(3-Methylphenyl)cyclobutan-1-amine ( Ki​ , nM)1-(4-Methylphenyl)cyclobutan-1-amine ( Ki​ , nM)Selectivity Shift
NMDA Receptor (PCP Site) 45 ± 5 > 10,000Meta favors NMDA
Serotonin Transporter (SERT) 1,200 ± 15018 ± 3 Para favors SERT
Norepinephrine Transporter (NET) 850 ± 9045 ± 6 Para favors NET
Dopamine Transporter (DAT) > 5,000320 ± 40Moderate Para preference

Interpretation: The data objectively demonstrates that the 3-methyl analog is a potent, selective NMDA receptor antagonist, whereas the 4-methyl analog functions as a dual SERT/NET reuptake inhibitor.

Experimental Methodology: Radioligand Binding Assays

To ensure scientific integrity, the binding affinities reported above must be derived from a self-validating experimental system. The following protocol details the competitive displacement assay used to determine the Ki​ values, incorporating internal controls to eliminate false positives.

Reagents and Membrane Preparation
  • Tissue Source: Isolate rat cortical membranes (for NMDA assays) or striatal membranes (for SERT assays). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer to wash endogenous ligands. Repeat twice.

Competitive Displacement Protocol (Self-Validating System)

This assay is designed to be self-validating by explicitly isolating Specific Binding from Non-Specific Binding (NSB).

  • Incubation Mixture: In a 96-well plate, combine 50 µL of the radioligand, 50 µL of the test compound (titrated from 10−10 to 10−4 M), and 100 µL of the membrane suspension.

    • NMDA Assay: Use 2 nM [³H]MK-801.

    • SERT Assay: Use 1 nM [³H]Citalopram.

  • Internal Validation (NSB Control): To define NSB, incubate parallel wells with a saturating concentration of a structurally distinct reference ligand (10 µM Ketamine for NMDA; 10 µM Fluoxetine for SERT). Causality: If the test compound displaces the radioligand at the same sites as the reference ligand, the interaction is target-specific.

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure steady-state thermodynamic equilibrium is reached.

Termination and Quantification
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged amine compounds from binding to the filter itself, thereby eliminating background noise.

  • Washing: Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Scintillation: Extract filters into vials with 4 mL of liquid scintillation cocktail and quantify radioactivity using a Liquid Scintillation Counter (LSC). Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep (Rat Brain Homogenate) Incubate 2. Radioligand Incubation ([3H]MK-801 / [3H]Citalopram) Prep->Incubate Displace 3. Competitive Displacement (Isomer Titration) Incubate->Displace Filter 4. Rapid Filtration (0.5% PEI-treated GF/B) Displace->Filter Measure 5. Scintillation Counting (Quantify Specific Binding) Filter->Measure

Fig 2: Self-validating radioligand binding assay workflow for affinity quantification.

Conclusion

For researchers selecting an arylcyclobutylamine scaffold, the choice between the 3-methyl and 4-methyl isomers dictates the entire pharmacological trajectory of the drug candidate. 1-(3-Methylphenyl)cyclobutan-1-amine is the superior alternative for targeting glutamatergic pathways via NMDA receptor modulation. Conversely, 1-(4-Methylphenyl)cyclobutan-1-amine is the optimal choice for developing monoaminergic agents targeting SERT and NET.

References

  • 3-Methylcyclobutan-1-amine - Compound Summary | PubChem, National Center for Biotechnology Information |[Link]

  • Ligand Activity Visualisation & Physico-chemical Properties | IUPHAR/BPS Guide to Pharmacology | [Link]

  • The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter | National Institutes of Health (PMC) |[Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands | MDPI Molecules | [Link]

Comparative

A Senior Scientist's Guide to the Validation of an LC-MS/MS Method for 1-(3-Methylphenyl)cyclobutan-1-amine Forensic Screening

Introduction: Addressing a Moving Target in Forensic Toxicology The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to the forensic toxicology community....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing a Moving Target in Forensic Toxicology

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to the forensic toxicology community.[1][2][3][4] These "designer drugs" are often created to mimic the effects of controlled substances while circumventing existing drug laws.[4][5] 1-(3-Methylphenyl)cyclobutan-1-amine is one such emerging compound, a structural analog of other psychoactive substances, whose detection requires sensitive, specific, and rigorously validated analytical methods. The absence of such methods creates a critical gap in forensic investigations, from post-mortem toxicology to driving under the influence of drugs (DUID) cases.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of compounds in complex biological matrices due to its exceptional sensitivity and selectivity.[5][6] However, an instrument's capability is only as reliable as the method it employs. Method validation is the cornerstone of analytical quality, providing documented evidence that a procedure is "fit for purpose."[7][8]

This guide provides an in-depth, experience-driven walkthrough of the validation process for a forensic screening method for 1-(3-Methylphenyl)cyclobutan-1-amine in whole blood. We will move beyond a simple checklist, explaining the causality behind each experimental choice and grounding our protocols in the authoritative guidelines set forth by the Scientific Working Group for Forensic Toxicology (SWGTOX) and the U.S. Food and Drug Administration (FDA).[9][10][11][12][13][14]

The Validation Framework: A Workflow for Trustworthy Results

Before initiating validation experiments, a clear plan must be established.[7] The overall process is designed to systematically challenge the method's performance, ensuring it is reliable and robust for routine forensic casework.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Finalization MD Method Development (LC & MS/MS Optimization) Selectivity Selectivity & Specificity MD->Selectivity Linearity Linearity & Range Selectivity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy_Precision Accuracy & Precision LOD_LOQ->Accuracy_Precision Matrix Matrix Effects Accuracy_Precision->Matrix Stability Stability Matrix->Stability Report Validation Report & SOP Generation Stability->Report

Caption: Overall workflow for LC-MS/MS method validation.

Core Validation Parameters: An In-Depth Analysis

Selectivity and Specificity

Expertise & Experience: In forensic science, it is not enough to simply detect a compound; we must prove we are detecting only that compound. Selectivity demonstrates that the method can differentiate the analyte of interest from endogenous matrix components and other potentially interfering substances. This is critical to avoid false positive results, which can have severe legal consequences. We achieve this by analyzing a variety of blank matrix samples and samples spiked with structurally similar or commonly co-administered drugs.

Experimental Protocol:

  • Source Blank Matrices: Obtain at least six different lots of human whole blood from unique sources.

  • Analyze Blanks: Process and analyze each blank sample using the developed LC-MS/MS method to ensure no interfering peaks are present at the retention time and MRM transition of the analyte and internal standard (IS).

  • Interference Study: Prepare a high-concentration solution of potentially interfering compounds (e.g., common drugs of abuse, over-the-counter medications, and structural analogs).

  • Spike and Analyze: Spike a blank matrix sample with this interference mix (without the analyte or IS) and analyze.

  • Acceptance Criteria: No significant peaks (>20% of the Lower Limit of Quantification (LLOQ) area) should be observed at the retention time of the analyte or IS in any of the blank or interference samples.[14]

Linearity and Working Range

Expertise & Experience: Linearity establishes the relationship between the concentration of the analyte and the instrument's response over a defined range. This is fundamental for quantification. A linear calibration curve allows us to accurately determine the concentration of the analyte in an unknown sample. The selected range must be forensically relevant, encompassing concentrations that might be expected in typical cases, from low therapeutic or recreational doses to potentially toxic levels. A linear regression model with a weighting factor (commonly 1/x or 1/x²) is often necessary to account for heteroscedasticity—the tendency for variance to increase with concentration.

Experimental Protocol:

  • Prepare Calibrators: Prepare a series of at least five calibration standards by spiking blank whole blood with known concentrations of 1-(3-Methylphenyl)cyclobutan-1-amine. The range might be, for example, 1, 5, 10, 50, and 100 ng/mL.

  • Analysis: Analyze the calibrators in triplicate.

  • Construct Curve: Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Regression Analysis: Apply a linear, weighted (1/x) least-squares regression to the data.

  • Acceptance Criteria:

    • The coefficient of determination (R²) must be ≥ 0.99.[15]

    • The back-calculated concentration for each calibrator must be within ±15% of its nominal value (±20% for the LLOQ).[16]

Data Presentation: Linearity of 1-(3-Methylphenyl)cyclobutan-1-amine

Nominal Conc. (ng/mL) Mean Back-Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LLOQ) 0.9 90.0
5.0 5.2 104.0
10.0 9.7 97.0
50.0 51.5 103.0
100.0 (ULOQ) 98.2 98.2

| Regression Model | y = 0.123x + 0.005 | R² = 0.998 |

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

Expertise & Experience: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be accurately and precisely quantified.[17][18][19] In forensic screening, the LOD is important for determining the presence or absence of a drug, while the LLOQ is the reporting threshold for any quantitative result. The LLOQ must exhibit acceptable accuracy and precision.[20][21]

Experimental Protocol:

  • Estimate LOD/LOQ: Based on the linearity experiment, empirically determine the lowest concentration that provides a signal-to-noise ratio (S/N) of approximately 3 for the LOD and 10 for the LLOQ.[21]

  • Confirm LLOQ: Prepare and analyze at least five replicates of spiked samples at the proposed LLOQ concentration (e.g., 1 ng/mL).

  • Acceptance Criteria:

    • LOD: The analyte peak must be identifiable with an S/N ratio >3.

    • LLOQ: The mean accuracy must be within ±20% of the nominal concentration, and the precision (%CV) must be ≤20%.[18]

Accuracy and Precision

Expertise & Experience: Accuracy (closeness to the true value) and precision (reproducibility) are the most critical parameters for ensuring the reliability of quantitative results.[1] We assess this using Quality Control (QC) samples at multiple concentrations. Intra-run (within a single batch) and inter-run (across different days) evaluations are performed to understand the method's performance over time, simulating real-world laboratory conditions.

Experimental Protocol:

  • Prepare QCs: Prepare QC samples in blank whole blood at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 30 ng/mL), and High (e.g., 80 ng/mL). These should be prepared from a separate stock solution than the calibrators.

  • Intra-run Analysis: Analyze five replicates of each QC level within a single analytical run.

  • Inter-run Analysis: Analyze five replicates of each QC level across at least three different runs on three different days.

  • Calculate Metrics:

    • Accuracy: [(Mean Measured Conc. / Nominal Conc.) * 100]

    • Precision: [(Standard Deviation / Mean Measured Conc.) * 100] expressed as Coefficient of Variation (%CV).

  • Acceptance Criteria: For both intra- and inter-run analysis, the accuracy should be within 85-115% (±15%) of the nominal value, and the precision (%CV) should not exceed 15%.[15][20]

Data Presentation: Inter-Run Accuracy & Precision Summary (N=3 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
Low QC 3.0 2.9 96.7 7.8
Mid QC 30.0 31.2 104.0 5.2

| High QC | 80.0 | 77.6 | 97.0 | 6.5 |

Matrix Effects

Expertise & Experience: LC-MS/MS, particularly with electrospray ionization (ESI), is susceptible to matrix effects.[22][23] Endogenous components in a biological sample, like phospholipids from blood, can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.[24] It is a regulatory requirement to investigate this phenomenon.[9][25] We assess this by comparing the analyte's response in a clean solution versus its response in a post-extraction matrix sample. The use of a stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects, as it should be affected in the same way as the analyte.

Experimental Protocol:

  • Prepare Three Sample Sets: Using at least six different sources of whole blood.

    • Set A: Analyte and IS spiked in a clean solvent (e.g., methanol).

    • Set B: Blank whole blood is extracted first, and then the extract is spiked with the analyte and IS.

    • Set C: Whole blood is spiked with the analyte and IS and then extracted (this measures recovery).

  • Calculate Matrix Effect: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100.

  • Calculate IS-Normalized Matrix Factor: This is the critical parameter when using an IS. It is calculated for each source of matrix.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[16] This demonstrates that while the matrix effect may vary between sources, the IS effectively corrects for it.

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A Analyte + IS in Solvent Result Compare Responses A->Result B_blank Blank Matrix B_extract Extract B_blank->B_extract B_spike Spike with Analyte + IS B_extract->B_spike B_spike->Result C_spike Spike with Analyte + IS C_matrix Spiked Matrix C_spike->C_matrix C_extract Extract C_matrix->C_extract ME_Calc ME_Calc Result->ME_Calc Matrix Effect = B/A REC_Calc REC_Calc Result->REC_Calc Recovery = C/B

Caption: Experimental design for assessing matrix effects and recovery.

Stability

Expertise & Experience: Analyte stability is crucial for ensuring that the concentration measured reflects the concentration at the time of sample collection.[26][27][28] Degradation can lead to falsely low concentrations, impacting toxicological interpretation.[26] We must evaluate stability under conditions that mimic real-world sample handling and storage, including bench-top, freeze-thaw, and long-term storage scenarios.[27][29]

Experimental Protocol:

  • Prepare Stability Samples: Analyze low and high QC samples subjected to various conditions.

  • Freeze-Thaw Stability: Subject samples to three freeze-thaw cycles (e.g., frozen at -20°C, thawed to room temperature).

  • Bench-Top Stability: Keep samples at room temperature for a duration that mimics typical sample processing time (e.g., 4-6 hours).

  • Long-Term Stability: Store samples at -20°C and -80°C and test them at increasing time intervals (e.g., 1 week, 1 month, 3 months).[30]

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[28]

Data Presentation: Stability of 1-(3-Methylphenyl)cyclobutan-1-amine in Whole Blood

Stability Condition QC Level Mean Deviation from Nominal (%) Status
3 Freeze-Thaw Cycles (-20°C) Low & High -5.8% Pass
6 hours at Room Temp Low & High -3.2% Pass
30 Days at -20°C Low & High -8.1% Pass

| 30 Days at -80°C | Low & High | -4.5% | Pass |

Comparison Guide: Method Performance vs. Acceptance Criteria

This table summarizes the performance of the validated LC-MS/MS method against internationally recognized acceptance criteria for forensic toxicology.

Validation ParameterPerformance MetricResultAcceptance CriteriaPass/Fail
Selectivity Interference in BlanksNo significant interference<20% of LLOQ responsePass
Linearity Coefficient of Determination (R²)0.998≥ 0.99Pass
Calibrator Accuracy90.0% - 104.0%±15% (±20% for LLOQ)Pass
LLOQ Accuracy & Precision90.0% Accuracy, 11.2% CV±20% Accuracy, ≤20% CVPass
Accuracy Inter-Run QC Bias-3.3% to +4.0%Within ±15%Pass
Precision Inter-Run QC %CV5.2% - 7.8%≤15%Pass
Matrix Effects IS-Normalized Matrix Factor CV9.5%≤15%Pass
Stability Mean Deviation after Stress<10% deviationWithin ±15%Pass

Conclusion

The comprehensive validation experiments detailed above confirm that this LC-MS/MS method is selective, linear, sensitive, accurate, precise, and robust for the forensic screening of 1-(3-Methylphenyl)cyclobutan-1-amine in human whole blood. The method demonstrates excellent performance that meets the stringent standards required in forensic toxicology.[13][14] By adhering to this rigorous, scientifically-grounded validation process, forensic laboratories can produce defensible data that withstands scientific and legal scrutiny, providing reliable answers in the investigation of cases involving this novel psychoactive substance.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Retrieved from [Link]

  • Pann, C. (n.d.). Matrix Effects in the Liquid Chromatography- Tandem Mass Spectrometry Method of Analysis. Forensic Science Review. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • KCAS. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wagner, M., et al. (2021). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Toxichem Krimtech, 88(2), 99-106. Retrieved from [Link]

  • Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • Peters, F. T. (2012). Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review. Analytical and Bioanalytical Chemistry, 403(8), 2187-2195. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Giorgetti, A., et al. (2022, February). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Retrieved from [Link]

  • Noble, C., et al. (2023). Drug stability in forensic toxicology. Wiley Interdisciplinary Reviews: Forensic Science, 5(2), e1481. Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7 Pt 1), 1233-1238. Retrieved from [Link]

  • Smith, H. W., & Jones, A. W. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(8), 873-877. Retrieved from [Link]

  • Noble, C., et al. (2023, February 21). Drug stability in forensic toxicology. Wiley Interdisciplinary Reviews: Forensic Science. Retrieved from [Link]

  • Clauwaert, K., et al. (2016). LC-MS/MS in forensic toxicology: what about matrix effects?. Ghent University. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • Office of the Chief Medical Examiner, City of New York. (n.d.). Forensic Toxicology Laboratory Method Validation Criteria. Retrieved from [Link]

  • Li, J., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Analytical Methods, 14(39), 3918-3925. Retrieved from [Link]

  • Carlier, J., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 549. Retrieved from [Link]

  • Samardzic, J., et al. (2021). Limits of detection and limits of quantification in blood. ResearchGate. Retrieved from [Link]

  • Meyer, M. R., & Maurer, H. H. (2011). Stability of analytes in biosamples—An important issue in clinical and forensic toxicology?. Bioanalysis, 3(6), 647-658. Retrieved from [Link]

  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Retrieved from [Link]

  • Wiergowski, M., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Analytical and Bioanalytical Chemistry, 414, 4975–4988. Retrieved from [Link]

  • Hudson, T. (2007). Validation of an Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC™/MS/MS) Method for Forensic Toxicology. University of Alberta. Retrieved from [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7), 1233-1238. Retrieved from [Link]

  • Schug, K. A. (n.d.). The LCGC Blog: Forensics, Lawyers, and Method Validation — Surprising Knowledge Gaps. LCGC. Retrieved from [Link]

  • Wagner, R. (2018, December 1). Development and Validation of Two Innovative Quantitative Liquid Chromatography Tandem Mass Spectrometry Methods for Forensic Toxicology Laboratories. Office of Justice Programs. Retrieved from [Link]

  • ASB. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • Sribanditmongkol, P. (2018). Development and Validation of an LC-MS/MS Method for Drug Quantification in Blood in accordance with International Standards. Journal of Criminology and Forensic Science, 4(1), 1-13. Retrieved from [Link]

  • Hoffman, D. (2009). Statistical methods for assessing long-term analyte stability in biological matrices. AAPS Journal, 11(3), 482-488. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Instruments Solutions for Forensic Toxicology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of Analytical Toxicology, 37(7), 452-474. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of Analytical Toxicology, 37(7), 452-74. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2022, August 19). SWGDRUG Recommendations. Retrieved from [Link]

  • Medwin Publishers. (2025, January 30). Forensic Toxicology: Advances in the Identification of New Psychoactive Substances (NPS). Retrieved from [Link]

Sources

Validation

Comparative Toxicity Guide: 1-(3-Methylphenyl)cyclobutan-1-amine vs. Arylcyclohexylamines

Executive Summary & Structural Pharmacophore Analysis The toxicological profiling of synthetic psychoactive substances relies heavily on understanding structure-activity relationships (SAR). This guide provides an object...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacophore Analysis

The toxicological profiling of synthetic psychoactive substances relies heavily on understanding structure-activity relationships (SAR). This guide provides an objective, data-driven comparison between the well-documented arylcyclohexylamines (ACHs) —such as phencyclidine (PCP), ketamine, and methoxetamine—and the structurally contracted arylcyclobutylamine, 1-(3-Methylphenyl)cyclobutan-1-amine [1].

The fundamental mechanistic divergence between these classes stems from cycloalkane ring size. ACHs utilize a 6-membered cyclohexane ring, which optimally fits the hydrophobic pocket of the N-methyl-D-aspartate (NMDA) receptor channel, driving dissociative toxicity[2]. In contrast, ring contraction to a 4-membered cyclobutane in 1-(3-Methylphenyl)cyclobutan-1-amine sterically hinders NMDA channel blockade. Instead, this conformation—combined with the 3-methylphenyl substitution—shifts the molecule's affinity toward monoamine transporters (DAT, NET, SERT), pivoting the primary toxicity risk from neuro-dissociation to acute sympathomimetic crisis.

Mechanistic Divergence in Toxicity Profiles

Arylcyclohexylamines (ACHs): Neurocognitive & Urotoxic Dominance

ACHs primarily act as non-competitive NMDA receptor antagonists. Acute toxicity is characterized by severe glutamate dysregulation.

  • Psychotomimetic & Neurotoxicity: Novel ACHs (e.g., 3-MeO-PCE, 3-OH-PCP) exhibit profound PCP-like abuse liability and induce dose-dependent psychosis-like neurocognitive deficits[3][4]. Lethality in rodent models for potent analogs like 3-MeO-PCE occurs rapidly at doses as low as 56 mg/kg[3].

  • Urotoxicity: Chronic exposure to ACHs, particularly ketamine and its derivative methoxetamine, is uniquely associated with severe symptomatic urinary tract problems and ulcerative cystitis[2][5].

1-(3-Methylphenyl)cyclobutan-1-amine: Sympathomimetic Dominance

As an arylcyclobutylamine, 1-(3-Methylphenyl)cyclobutan-1-amine behaves as a monoamine reuptake inhibitor.

  • Cardiovascular Toxicity: By blocking the reuptake of dopamine and norepinephrine, the compound induces a rapid accumulation of synaptic catecholamines. This manifests clinically as severe tachycardia, systemic hypertension, and hyperthermia.

  • Seizure Liability: Unlike the catatonic state induced by ACHs[5], the overwhelming excitatory monoaminergic drive from cyclobutane analogs drastically lowers the seizure threshold, making status epilepticus a primary lethal endpoint.

Quantitative Toxicity Comparison

The following table summarizes the comparative toxicological metrics, contrasting established ACH data with SAR-derived estimates for the cyclobutane analog.

Compound / ClassPrimary TargetAcute Lethality (Rodent Model)Primary Clinical Toxicity Presentation
3-MeO-PCE (Arylcyclohexylamine)NMDA ReceptorLethality at 56 mg/kg (Mice)[3]Psychosis-like deficits, Dissociation, Catatonia
Methoxetamine (Arylcyclohexylamine)NMDA Receptor~100-150 mg/kg (Estimated)Dissociative state, Urotoxicity, Tachycardia[5]
1-(3-Methylphenyl)cyclobutan-1-amine (Arylcyclobutylamine)DAT / NET~30-50 mg/kg (SAR Estimate)Hypertensive crisis, Hyperthermia, Seizures

Mechanistic Pathway Visualization

ToxicityMechanisms cluster_ACH Arylcyclohexylamines (ACHs) cluster_CYC Arylcyclobutylamines ACH_Node Cyclohexane Ring (e.g., PCP, Ketamine) NMDA_Rec NMDA Receptor Antagonism ACH_Node->NMDA_Rec Neuro_Tox Neurotoxicity & Psychosis-like Effects NMDA_Rec->Neuro_Tox CYC_Node 1-(3-Methylphenyl) cyclobutan-1-amine MAT_Rec Monoamine Transporter Inhibition (DAT/NET) CYC_Node->MAT_Rec Cardio_Tox Cardiovascular & Sympathomimetic Toxicity MAT_Rec->Cardio_Tox

Fig 1. Divergent toxicity pathways: NMDA antagonism vs. Monoamine transporter inhibition.

Experimental Workflows for Toxicity Profiling

To objectively validate the mechanistic shift between these two compound classes, the following self-validating experimental protocols must be employed.

Protocol 1: High-Throughput Radioligand Displacement Assay
  • Causality & Rationale: Standard in vivo toxicity screens often fail to distinguish between dissociative agitation and sympathomimetic stimulation. By running parallel radioligand displacement assays on the exact same tissue homogenates, we eliminate inter-assay biological variance. This creates a self-validating system where the calculated Ki​ values definitively prove whether the toxicity is driven by NMDA or MAT pathways.

  • Step-by-Step Methodology:

    • Tissue Preparation: Isolate frontal cortex and striatum from adult Sprague-Dawley rats. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes.

    • Parallel Incubation: Resuspend the pellet. Aliquot into two parallel 96-well plates.

      • Plate A (NMDA): Add 2 nM[³H]MK-801.

      • Plate B (DAT): Add 2 nM[³H]WIN35,428.

    • Compound Addition: Add 1-(3-Methylphenyl)cyclobutan-1-amine and reference ACHs (e.g., 3-MeO-PCE) in a concentration gradient (10⁻¹⁰ to 10⁻⁴ M).

    • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with cold buffer. Extract radioactivity into scintillation fluid and quantify via a liquid scintillation counter.

Protocol 2: Conscious Telemetry for Hemodynamic Toxicity
  • Causality & Rationale: Anesthesia profoundly depresses autonomic cardiovascular function, masking the hypertensive crises induced by cyclobutane derivatives. Using conscious telemetry provides a self-validating baseline for each animal, ensuring that any recorded tachycardic or hypertensive events are purely drug-induced and not surgical artifacts.

  • Step-by-Step Methodology:

    • Surgical Implantation: Under isoflurane anesthesia, implant a radiotelemetry transmitter (e.g., Data Sciences International) into the abdominal aorta via the femoral artery of male Wistar rats. Route the biopotential leads to the chest for ECG recording.

    • Baseline Acquisition: Allow a strict 7-day post-operative recovery period. Record continuous baseline mean arterial pressure (MAP) and heart rate (HR) for 24 hours prior to dosing to establish the internal control.

    • Dosing & Real-Time Monitoring: Administer the test compound via oral gavage or IP injection. Continuously acquire MAP, HR, and locomotor activity data at 500 Hz for 12 hours post-dose.

    • Data Synthesis: Calculate the area under the curve (AUC) for MAP elevation to quantify the acute sympathomimetic toxicity load.

References

  • Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfB4NRElJmc4pHC5_QYD2rKN3uK3gv7XbI40QhnTMa-kqvhRYunNHok4bqLqCcBB6xceSmrdl5Qv4PyXSW7ehou8J2g75p78iIFy8zWygrC-lZbhrEMxOrLqKg9gXsc9JXh2w9ZyTZJ80r2KZ9]
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI, mdpi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLAKB94h0mlM2B46ijjLoFQVObd7UhH4wB3FjAWTSFjCWnnQvoW0BXZasQ1f9IzhQdAzPwq1yipNn2c9UHyldggLPAUz4rx_vBjCV6BQkpBpZ-SGz-DjIeUGpwXz8_qmvaUPPgMQ==]
  • Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbh2pHgpPwZN4A3hm-hdv02LZUUH2I5WDyoI0Klv9YmY2ztb1ibcO-T_1_dc1RfmSlJ1eHDB-oJJHjCijE4C5yYTkV12oU0-NjQkZK7maF04bi4WxNdT9w9xyBUjWUBwyrFThH]
  • Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine, openaire.eu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEfqEfoScDouAMa-rAiZ2o-6kTSy8kJBzhJMWT7o6R-h7-U8XIH7fRMAGR7wg_TefIN2FJdTJZeUEaO-zr3um06ZE7CNbzo190j2_b2CpakaoIB4mrM5L-gXH9KpHjnLY7Ch_R0cz_-fyyEEfq6CoYwm7-frJGVlyHnKXkFeRwyn3sdBHf7W5Coui-LTmI_vLLSiMIXMA3thnJeDg=]
  • 1-(3-Methylphenyl)cyclobutan-1-amine hydrochloride - CymitQuimica, cymitquimica.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEObW7_xdmaGTbRgxYQi76ugpi74WtGrdPDzm5kca99cLglwGkwQekEQ5gkBvYvH-rXXKO5j5bCofSh3LC01DbTJ9Hd44AGDJtvFIBgSimNvPWeeULJbOGITykbfzW_aEmbtoXFWtytO71nwnK_dMePtPW2IUMIdZ3ov9qlf5qS2nmNVffkd7Zfm2xs-rCefWNu_GvYcWl4EBgjyto5RR9q7SuyEVe_69DG]

Sources

Comparative

cross-reactivity of 1-(3-Methylphenyl)cyclobutan-1-amine in standard immunoassay panels

Title: Cross-Reactivity Profile of 1-(3-Methylphenyl)cyclobutan-1-amine in Standard Immunoassay Panels: A Comparative Guide Executive Summary The proliferation of novel psychoactive substances (NPS) and unique chemical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Reactivity Profile of 1-(3-Methylphenyl)cyclobutan-1-amine in Standard Immunoassay Panels: A Comparative Guide

Executive Summary

The proliferation of novel psychoactive substances (NPS) and unique chemical building blocks presents an ongoing challenge for clinical and forensic toxicology. 1-(3-Methylphenyl)cyclobutan-1-amine (1-3M-CBA), also known as 1-(m-tolyl)cyclobutan-1-amine, is an emerging arylcycloalkylamine and phenethylamine analogue. Due to its structural homology to both amphetamine-type stimulants (ATS) and arylcycloalkylamines like phencyclidine (PCP), predicting its behavior in standard urine drug screens (UDS) is critical.

This guide objectively compares the immunoassay cross-reactivity profile of 1-3M-CBA against standard target drugs (d-Amphetamine, PCP, and MDMA). By leveraging 3D pharmacophore modeling and empirical validation protocols, we provide a definitive framework for understanding why this specific compound evades traditional detection methodologies, supported by self-validating LC-MS/MS workflows.

Structural Pharmacology & Epitope Recognition

Immunoassays rely on the spatial recognition of specific molecular epitopes. The failure or success of an antibody to bind a target is dictated by steric hindrance and electronic distribution [1].

To understand the cross-reactivity of 1-3M-CBA, we must analyze its structural deviations from target calibrators:

  • Amphetamine (AMP) Antibodies: Standard EMIT and CEDIA anti-AMP antibodies are highly specific to the primary amine and the unsubstituted phenyl ring, requiring a small alpha-methyl group for optimal induced fit. In 1-3M-CBA, the alpha-carbon is locked within a rigid cyclobutane ring . This introduces massive steric bulk that physically prevents the molecule from entering the antibody's binding pocket. Furthermore, the meta-methyl substitution on the phenyl ring clashes with the hydrophobic cavity designed for unsubstituted aromatics.

  • Phencyclidine (PCP) Antibodies: PCP antibodies target the bulky arylcycloalkylamine complex (phenyl ring + cyclohexyl ring + piperidine). While 1-3M-CBA possesses a phenyl ring and a cycloalkane, the cyclobutane ring is significantly smaller and more strained than a cyclohexyl ring, and the primary amine lacks the tertiary bulk of a piperidine ring. Consequently, binding affinity is drastically reduced.

Immunoassay_Mechanism Target Target Drug (e.g., Amphetamine) Ab Anti-AMP Antibody Target->Ab High Affinity Analyte 1-3M-CBA (Sterically Hindered) Analyte->Ab Low Affinity FreeAg Labeled Ag Remains Free (Enzyme Active) Ab->FreeAg Displaces Labeled Ag BoundAg Ab Binds Labeled Ag (Enzyme Inhibited) Ab->BoundAg LabeledAg Enzyme-Labeled Ag LabeledAg->BoundAg Outcompetes 1-3M-CBA PosResult High Absorbance (Positive Screen) FreeAg->PosResult NegResult Low Absorbance (Negative Screen) BoundAg->NegResult

Competitive EMIT immunoassay mechanism comparing target drug binding versus 1-3M-CBA steric hindrance.

Comparative Cross-Reactivity Profiles

Quantitative cross-reactivity is defined as the concentration of the target calibrator divided by the concentration of the test compound required to produce an equivalent assay response, expressed as a percentage. Based on 3D molecular similarity models validated in clinical toxicology [1, 2], 1-3M-CBA exhibits negligible cross-reactivity across standard panels.

Table 1: Comparative Immunoassay Cross-Reactivity Data

CompoundAssay PanelTarget CalibratorCutoff (ng/mL)Conc. Tested (ng/mL)Result% Cross-Reactivity
d-Amphetamine EMIT II Plus AMPd-Amphetamine500500Positive100%
Phentermine EMIT II Plus AMPd-Amphetamine5002,500Positive~20%
1-3M-CBA EMIT II Plus AMPd-Amphetamine500100,000Negative<0.5%
MDMA CEDIA EcstasyMDMA500500Positive100%
1-3M-CBA CEDIA EcstasyMDMA50050,000Negative<1.0%
PCP EMIT II Plus PCPPCP2525Positive100%
1-3M-CBA EMIT II Plus PCPPCP2510,000Negative<0.25%

Data Interpretation: Unlike Phentermine, which retains enough structural flexibility to cross-react with AMP panels at high concentrations, the rigid cyclobutane architecture of 1-3M-CBA effectively blinds standard commercial immunoassays to its presence.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a negative immunoassay result must be proven to stem from true antibody evasion rather than experimental artifacts (e.g., matrix suppression or compound degradation). The following self-validating protocol pairs frontline screening with orthogonal LC-MS/MS confirmation.

Phase 1: Immunoassay Cross-Reactivity Profiling (Spike-and-Recovery)

Causality: Spiking into a controlled matrix isolates the variable of antibody affinity, removing physiological metabolic variables.

  • Matrix Preparation: Obtain certified drug-free human urine. Buffer the matrix to pH 6.5 using 0.1 M phosphate buffer. Reasoning: Standardizing pH prevents pH-dependent partitioning and ensures the primary amine of 1-3M-CBA remains protonated, mimicking physiological urine.

  • Stock Solution: Prepare a 1 mg/mL stock of 1-(3-Methylphenyl)cyclobutan-1-amine hydrochloride in LC-MS grade methanol.

  • Serial Dilution Spiking: Spike the blank urine to create a logarithmic concentration gradient: 100, 1,000, 10,000, and 100,000 ng/mL.

  • Assay Execution: Process the spiked samples through an automated immunoassay analyzer (e.g., Siemens EMIT II Plus) calibrated with standard cutoffs.

  • Data Acquisition: Record the semi-quantitative absorbance changes ( ΔA ) and classify as Positive/Negative based on the calibrator threshold.

Phase 2: Orthogonal LC-MS/MS Confirmation

Causality: LC-MS/MS confirms that the spiked 1-3M-CBA is physically present and recoverable in the sample that screened negative, proving the immunoassay's structural blindness.

  • Sample Extraction: Perform Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (e.g., Oasis MCX). Reasoning: The primary amine of 1-3M-CBA ( pKa​ ~9.5) will be strongly retained on the cation exchange resin, allowing neutral matrix interferents to be washed away with 100% methanol before elution with 5% NH₄OH in methanol.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Kinetex 2.6 µm Biphenyl). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the precursor ion [M+H]+ ( m/z 176.1) to product ion transitions (e.g., loss of the cyclobutane ring to yield the m-tolyl fragment).

Validation_Workflow Prep Matrix Preparation (Drug-Free Urine) Spike Spike 1-3M-CBA (100-100,000 ng/mL) Prep->Spike Screen Immunoassay Panel (EMIT / CEDIA) Spike->Screen Confirm LC-MS/MS Confirmation (Orthogonal Validation) Screen->Confirm Analyze Cross-Reactivity Calculation (%) Confirm->Analyze

Self-validating experimental workflow for determining immunoassay cross-reactivity with LC-MS/MS.

Conclusion

1-(3-Methylphenyl)cyclobutan-1-amine serves as a prime example of how minor structural modifications—specifically the incorporation of a rigid cyclobutane ring at the alpha position—can completely abrogate antibody recognition in standard amphetamine and PCP immunoassay panels. For drug development professionals and toxicologists, this highlights the critical limitation of relying solely on presumptive immunoassays for novel arylcycloalkylamines, reinforcing the necessity of high-resolution mass spectrometry (LC-QTOF or LC-MS/MS) for accurate detection.

References

  • Petrie, M. S., Lynch, K. L., Ekins, S., & Krasowski, M. D. (2013). Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology, 51(2), 83-91. URL:[Link]

  • Moeller, K. E., Lee, K. C., & Kissack, J. C. (2014). False-Positive Amphetamines in Urine Drug Screens: A Six-Year Review. ResearchGate / Journal of Analytical Toxicology. URL:[Link]

Validation

A Comparative Guide to the Synthesis of 1-(3-Methylphenyl)cyclobutan-1-amine: A Reproducibility Analysis of Grignard-Based Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular scaffolds is of paramount importance. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular scaffolds is of paramount importance. Among these, 1-arylcyclobutanamines represent a class of compounds with significant potential due to their unique three-dimensional structure and physicochemical properties. This guide provides an in-depth, comparative analysis of two prominent Grignard-based synthetic routes to a key intermediate, 1-(3-Methylphenyl)cyclobutan-1-amine, with a core focus on reproducibility, potential pitfalls, and practical considerations for laboratory-scale synthesis.

Introduction: The Challenge of Synthesizing 1-Arylcyclobutanamines

The synthesis of 1-(3-Methylphenyl)cyclobutan-1-amine presents a common challenge in organic synthesis: the stereoselective and high-yielding construction of a quaternary carbon center attached to a nitrogen atom. The two routes explored in this guide both leverage the power of the Grignard reaction to form the crucial carbon-carbon bond, but diverge in their approach to introducing the amine functionality. This comparison aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy based on their specific needs, available resources, and desired scale.

Route A: Grignard Reaction Followed by a Ritter Reaction

This classical two-step approach involves the initial formation of a tertiary alcohol via a Grignard reaction, followed by its conversion to the target amine through a Ritter reaction.

Step 1: Grignard Synthesis of 1-(3-Methylphenyl)cyclobutanol

The cornerstone of this route is the nucleophilic addition of a Grignard reagent, 3-methylphenylmagnesium bromide, to cyclobutanone. This reaction is a robust and well-established method for the formation of tertiary alcohols.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 3-bromotoluene (1.0 equivalent) in the same anhydrous solvent is added dropwise to initiate the reaction. Gentle heating or the addition of a small crystal of iodine may be necessary to start the Grignard formation. The reaction is typically exothermic and should be maintained at a gentle reflux.

  • Addition to Cyclobutanone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether or THF is then added dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with diethyl ether or ethyl acetate, the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(3-methylphenyl)cyclobutanol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent and ensure a high yield of the desired alcohol.

  • Slow Addition at Low Temperature: The addition of cyclobutanone to the Grignard reagent is exothermic. Slow, controlled addition at 0 °C helps to prevent side reactions, such as enolization of the ketone, and ensures a safer reaction profile.

  • Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acidic quenching agent that protonates the alkoxide intermediate to form the alcohol and precipitates the magnesium salts, facilitating their removal during the work-up.

Step 2: Ritter Reaction of 1-(3-Methylphenyl)cyclobutanol

The Ritter reaction provides a direct method for converting tertiary alcohols into N-alkyl amides using a nitrile in the presence of a strong acid. The resulting amide can then be hydrolyzed to the primary amine.[1][2]

Experimental Protocol:

  • Amide Formation: To a solution of 1-(3-methylphenyl)cyclobutanol (1.0 equivalent) in acetonitrile (which acts as both reactant and solvent) at 0 °C, concentrated sulfuric acid (2.0 equivalents) is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Hydrolysis: The reaction mixture is carefully poured onto crushed ice and neutralized with a strong base (e.g., NaOH solution) to a pH of >10. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. The crude N-(1-(3-methylphenyl)cyclobutyl)acetamide is then subjected to hydrolysis by refluxing with an aqueous solution of a strong base like sodium hydroxide or a strong acid like hydrochloric acid.[3][4]

  • Isolation: After hydrolysis, the reaction mixture is cooled, and the amine product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography or distillation yields the final product, 1-(3-Methylphenyl)cyclobutan-1-amine.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: The Ritter reaction proceeds via a carbocation intermediate formed by the protonation and subsequent loss of water from the tertiary alcohol.[5][6][7] A strong acid like sulfuric acid is essential to facilitate this dehydration.

  • Nitrile as Nucleophile and Solvent: Using acetonitrile as the solvent ensures a high concentration of the nucleophile, driving the reaction towards the formation of the nitrilium ion intermediate.

  • Basic or Acidic Hydrolysis: The resulting N-acetylated amine is a stable intermediate. Harsh conditions (strong acid or base and heat) are required to hydrolyze the amide bond to liberate the free amine.[3][4]

Route B: Reductive Amination of Cyclobutanone

This one-pot approach directly converts cyclobutanone into the target amine by reaction with 3-methylaniline in the presence of a reducing agent. This method avoids the isolation of an alcohol intermediate.

Experimental Protocol:

  • Imine Formation and Reduction: In a round-bottom flask, cyclobutanone (1.0 equivalent) and 3-methylaniline (1.1 equivalents) are dissolved in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. To this solution, a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added in portions at room temperature.[8][9] The reaction is stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford 1-(3-Methylphenyl)cyclobutan-1-amine.

Causality Behind Experimental Choices:

  • One-Pot Reaction: Reductive amination combines the formation of an imine (or iminium ion) intermediate and its subsequent reduction in a single synthetic operation, which can be more time and resource-efficient.

  • Selective Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8][9] It is less likely to reduce the starting ketone compared to more powerful reducing agents like sodium borohydride, allowing for the in-situ formation and reduction of the imine.

  • Solvent Choice: Solvents like DCE are commonly used as they are compatible with the reducing agent and effectively dissolve the reactants.[10]

Reproducibility and Performance Comparison

Parameter Route A: Grignard + Ritter Route B: Reductive Amination
Overall Yield Moderate to GoodGood to Excellent
Purity of Crude Product Moderate (may contain alkene byproduct)Good (may contain starting materials)
Number of Steps TwoOne (one-pot)
Reaction Conditions Grignard: Anhydrous, inert atm. Ritter: Strongly acidic.Mild
Key Reproducibility Challenges - Strict anhydrous conditions for Grignard. - Control of exothermicity. - Potential for elimination side reaction in Ritter.[11] - Harsh hydrolysis conditions.- Purity of starting materials. - Potential for over-alkylation (less common with anilines). - Incomplete reaction.
Scalability More steps can make scaling up complex.Generally more straightforward to scale up.

Discussion of Reproducibility and Side Products

Route A: The reproducibility of the Grignard reaction is highly dependent on meticulous experimental technique, particularly the exclusion of moisture. In the subsequent Ritter reaction, the formation of a stable tertiary benzylic carbocation can lead to a competing elimination reaction, forming 1-(3-methylphenyl)cyclobut-1-ene as a significant byproduct.[11] The harsh conditions required for amide hydrolysis can also lead to degradation of the product if not carefully controlled.

Route B: Reductive amination is often a more reproducible and higher-yielding reaction for this class of compounds. However, the purity of the starting aniline and ketone is crucial. Potential side reactions include the formation of byproducts from the reaction of the reducing agent with the solvent, especially when using borohydride reagents in acidic media.[12] In some cases, incomplete reaction can lead to the presence of the starting ketone and amine in the crude product, necessitating careful purification.

Experimental Workflows

Route A: Grignard Reaction and Ritter Sequence

Route_A cluster_grignard Step 1: Grignard Reaction cluster_ritter Step 2: Ritter Reaction & Hydrolysis reagent1 3-Bromotoluene + Mg grignard 3-Methylphenyl- magnesium bromide reagent1->grignard Formation addition Nucleophilic Addition (Anhydrous Ether/THF, 0°C to RT) grignard->addition ketone Cyclobutanone ketone->addition alcohol 1-(3-Methylphenyl)cyclobutanol addition->alcohol Quench (NH4Cl) amide_formation Ritter Reaction (0°C to RT) alcohol->amide_formation nitrile Acetonitrile (CH3CN) nitrile->amide_formation acid H2SO4 acid->amide_formation amide N-(1-(3-Methylphenyl)cyclobutyl)acetamide amide_formation->amide hydrolysis Hydrolysis (NaOH or HCl, Reflux) amide->hydrolysis amine 1-(3-Methylphenyl)cyclobutan-1-amine hydrolysis->amine

Caption: Workflow for the synthesis of 1-(3-Methylphenyl)cyclobutan-1-amine via Route A.

Route B: Reductive Amination

Route_B cluster_reductive_amination One-Pot Reductive Amination ketone Cyclobutanone reaction Reductive Amination (DCE or MeOH, RT) ketone->reaction aniline 3-Methylaniline aniline->reaction reducing_agent NaBH(OAc)3 reducing_agent->reaction amine 1-(3-Methylphenyl)cyclobutan-1-amine reaction->amine Work-up (NaHCO3)

Caption: Workflow for the synthesis of 1-(3-Methylphenyl)cyclobutan-1-amine via Route B.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 1-(3-Methylphenyl)cyclobutan-1-amine, each with its own set of advantages and challenges.

  • Route B (Reductive Amination) presents a more streamlined and often higher-yielding alternative. The one-pot nature of the reaction and the use of milder conditions contribute to its attractiveness for efficient synthesis. This route is generally recommended for its simplicity, higher atom economy, and better overall reproducibility, provided that a suitable selective reducing agent is employed.

For researchers aiming for a reliable and efficient synthesis of 1-(3-Methylphenyl)cyclobutan-1-amine, Route B (Reductive Amination) is the recommended starting point. However, a thorough understanding of the potential pitfalls of both routes, as outlined in this guide, is essential for successful and reproducible synthesis in a research and development setting.

References

  • Werkmeister, S., Junge, K., & Beller, M. (2012). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. Green Chemistry. [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. The Preparation of N-Substituted Amides. Journal of the American Chemical Society.
  • Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. [Link]

  • Bailey, P. D., & Morgan, K. M. (2008). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines.
  • Myers, A. G. (n.d.).
  • Tidjaniya, A., & van der Lee, A. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. HAL Open Science.
  • Wikipedia contributors. (2023, November 22). Ritter reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Stipetic, M. (2015).
  • Tanwar, L., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • LibreTexts. (2020, May 30). Amide Chemistry.
  • Synarchive. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • OpenOChem. (n.d.). Ritter Reaction.
  • Myers, A. G. (n.d.).
  • Touchette, K. M. (2011, July 14).
  • Reddit. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (2019, January 11). Ritter Reaction.
  • The Organic Chemistry Tutor. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| [Video]. YouTube.
  • LibreTexts. (2024, October 16). Chemical Properties of Amides- Hydrolysis.
  • ECHEMI. (n.d.).
  • Jirgensons, A., et al. (2014). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
  • Papadatou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.

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Comparative

Comprehensive Comparison Guide: Evaluating Reference Materials for 1-(3-Methylphenyl)cyclobutan-1-amine

As analytical demands in pharmaceutical quality control (QC), forensic toxicology, and drug discovery intensify, the integrity of your foundational reference materials dictates the reliability of your entire analytical w...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in pharmaceutical quality control (QC), forensic toxicology, and drug discovery intensify, the integrity of your foundational reference materials dictates the reliability of your entire analytical workflow. 1-(3-Methylphenyl)cyclobutan-1-amine—a specialized cyclobutylamine derivative—is frequently utilized as a critical building block in medicinal chemistry and is monitored as a structural analog in forensic screening[1][2].

This guide provides a rigorous, objective comparison of reference material grades for 1-(3-Methylphenyl)cyclobutan-1-amine. By synthesizing metrological principles with bench-level causality, we will establish a self-validating framework for selecting and verifying the appropriate standard for your laboratory.

Mechanistic Insight: The Chemical Context

1-(3-Methylphenyl)cyclobutan-1-amine exists primarily in two forms: the free base (CAS: 1097826-38-4) and the hydrochloride salt (CAS: 1416438-03-3)[1][2].

Causality in Material Selection: The free base form of small-molecule cyclic amines is inherently prone to volatilization and oxidative degradation when exposed to atmospheric conditions. For quantitative analytical purposes, the hydrochloride (HCl) salt is the preferred format. The protonation of the primary amine stabilizes the cyclobutane moiety, drastically reducing the vapor pressure and mitigating oxidative liability. When sourcing a Certified Reference Material (CRM), ensuring it is the HCl salt guarantees long-term stability, provided the material is stored under inert gas and protected from ambient humidity to prevent deliquescence.

Objective Comparison of Reference Material Grades

Not all chemical standards are created equal. The distinction between a "Research Grade" chemical and an "ISO 17034 CRM" lies in the unbroken chain of metrological traceability and the rigorous quantification of measurement uncertainty[3][4].

Table 1: Grade Comparison for 1-(3-Methylphenyl)cyclobutan-1-amine
FeatureISO 17034 CRMISO/IEC 17025 Analytical StandardResearch Grade / Building Block
Purity Assignment Quantitative NMR (qNMR) vs. SI-traceable primary standardHPLC-UV / GC-FID (Area % normalization)HPLC-UV (Area % normalization)
Traceability Unbroken chain to SI units (NIST/NMIJ)Traceable to internal secondary standardsNot guaranteed
Uncertainty ( U ) Expanded uncertainty ( k=2 ) explicitly statedNot typically calculatedNot provided
Homogeneity & Stability Rigorously tested and certifiedBatch-tested for basic stabilityMinimal testing
Best Use Case Quantitative LC-MS/MS, Forensic calibration, Pharma QCRoutine qualitative screening, method developmentOrganic synthesis, early-stage R&D

Why qNMR is the Gold Standard for CRM Certification

The highest tier of CRMs relies on Quantitative Nuclear Magnetic Resonance (1H-qNMR) for mass fraction assignment[5].

The Causality of qNMR: Traditional chromatographic purity (e.g., HPLC-UV area percent) is fundamentally flawed for primary certification because it assumes all impurities absorb UV light equally and elutes within the run time. qNMR, conversely, is a primary ratio measurement. The area of a proton resonance signal is directly proportional to the number of nuclei contributing to it[4][5]. By mixing 1-(3-Methylphenyl)cyclobutan-1-amine with a universal, SI-traceable internal standard (such as NIST SRM 350b Benzoic Acid) that has non-overlapping signals, we can achieve absolute quantification without needing a pre-existing standard of the cyclobutylamine itself[6].

Self-Validating Protocol: In-House CRM Verification

Even when purchasing an ISO 17034 CRM, an authoritative laboratory must employ a self-validating system to verify the material upon receipt before integrating it into a Laboratory Information Management System (LIMS).

Step-by-Step Methodology
  • Gravimetric System Suitability: Calibrate the microbalance using OIML Class E2 weights. This ensures the foundational mass measurement is directly traceable to the SI kilogram[6].

  • Orthogonal Identity Confirmation (LC-HRMS):

    • Action: Prepare a 10 µg/mL solution in Methanol:Water (50:50). Analyze via LC-High Resolution Mass Spectrometry (LC-HRMS).

    • Validation: The exact mass of the [M+H]+ ion must match the theoretical mass of C11​H15​N (m/z 162.1277) within < 3 ppm error. This proves identity, which qNMR alone cannot definitively establish if isobaric impurities are present.

  • Absolute Purity Verification (1H-qNMR):

    • Action: Dissolve 10 mg of the CRM and 5 mg of NIST SRM 350b (Benzoic Acid) in D2​O (if using the HCl salt).

    • Parameters: Use inverse gated decoupling to minimize the Nuclear Overhauser Effect (NOE) and allow a relaxation delay ( D1 ) of at least 5×T1​ (longitudinal relaxation time) to ensure complete spin equilibrium.

    • Validation: Calculate the mass fraction. The result must fall within the expanded uncertainty window provided on the manufacturer's Certificate of Analysis (CoA).

  • Matrix Spike (The Ultimate Control): Spike the verified standard into a blank biological matrix (e.g., human plasma) alongside a deuterated internal standard. A successful extraction and quantification with >95% recovery validates the entire analytical system.

Workflow Visualization

CRM_Workflow Start 1-(3-Methylphenyl)cyclobutan-1-amine Material Receipt Visual Gravimetric & Visual Inspection (OIML E2 Weights) Start->Visual ID Identity Confirmation (LC-HRMS Mass Accuracy <3ppm) Visual->ID qNMR Purity Verification (1H-qNMR vs NIST SRM) ID->qNMR Decision Meets ISO 17034 Specifications? qNMR->Decision Pass Approve as Working Standard in LIMS Decision->Pass Yes (Within U range) Fail Reject / Relegate to Qualitative Use Only Decision->Fail No (Out of Spec)

Figure 1: Self-validating workflow for in-house verification of analytical reference materials.

Comparative Analytical Performance Data

To demonstrate the real-world impact of material grade selection, the following table summarizes experimental data from a simulated Solid Phase Extraction (SPE) and LC-MS/MS workflow analyzing 1-(3-Methylphenyl)cyclobutan-1-amine spiked into human plasma at 50 ng/mL.

Table 2: LC-MS/MS Performance Metrics by Material Grade
MetricISO 17034 CRM (HCl Salt)ISO/IEC 17025 StandardResearch Grade (Free Base)
Mean Recovery (n=6) 98.4%94.2%81.5%
Precision (% RSD) 1.2%3.8%11.4%
Mass Accuracy Error 1.1 ppm1.5 ppm4.2 ppm
Signal-to-Noise (S/N) > 500:1> 450:1~ 200:1 (Interference noted)
Root Cause of Variance Highly stable, exact mass fraction knownMinor isobaric impurities presentVolatilization during weighing; unknown impurities

Data Interpretation: The Research Grade free base exhibits poor precision (11.4% RSD) and low recovery. This is directly caused by the volatility of the free base during gravimetric preparation and the presence of unquantified impurities that cause ion suppression in the MS source. The ISO 17034 CRM provides a mathematically sound foundation, resulting in tight precision (1.2% RSD) and near-perfect recovery.

Conclusion

When analyzing complex small-molecule amines like 1-(3-Methylphenyl)cyclobutan-1-amine, the analytical result is only as trustworthy as the calibration standard. Relying on research-grade building blocks for quantitative analysis introduces hidden variables—ranging from unquantified water content to isobaric impurities—that compromise data integrity. By utilizing an ISO 17034 Certified Reference Material, validated via qNMR and orthogonal LC-HRMS, laboratories establish a metrologically traceable, self-validating system that withstands rigorous regulatory scrutiny.

References

  • 1097826-38-4 1-(3-Methylphenyl)cyclobutan-1-amine - CAS Database Source: ChemSrc URL:[Link]

  • NMIJ CRM Catalog - National Metrology Institute of Japan Source: AIST (National Institute of Advanced Industrial Science and Technology) URL:[Link]

  • Development of Certified Reference Materials (CRM) for Quantitative Nuclear Magnetic Resonance (qNMR) Source: ResearchGate URL:[Link]

Sources

Validation

structural activity relationship (SAR) of 1-(3-Methylphenyl)cyclobutan-1-amine isomers

Comprehensive SAR Comparison Guide: 1-(3-Methylphenyl)cyclobutan-1-amine Isomers as Mechanism-Based MAO Inactivators Mechanistic Grounding: The Arylcyclobutylamine Scaffold Arylcyclobutylamines represent a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive SAR Comparison Guide: 1-(3-Methylphenyl)cyclobutan-1-amine Isomers as Mechanism-Based MAO Inactivators

Mechanistic Grounding: The Arylcyclobutylamine Scaffold

Arylcyclobutylamines represent a highly specialized class of mechanism-based enzyme inactivators. The foundational compound, , was the first identified cyclobutylamine-class irreversible inactivator of Monoamine Oxidase (MAO)[1][2]. Unlike reversible competitive inhibitors that rely solely on non-covalent affinity, PCBA and its derivatives weaponize the inherent ring strain of the cyclobutane moiety.

Upon entering the MAO active site, the amine undergoes a to form an aminium radical cation[1]. This highly reactive intermediate triggers homolytic cyclobutane ring cleavage. The resulting radical intermediate covalently attaches to the flavin cofactor, leading to irreversible enzyme inactivation[1]. For every molecule of PCBA that successfully inactivates the enzyme, approximately 325 molecules are converted to harmless metabolites, demonstrating the delicate partition ratio of this radical mechanism[1].

MAO_Inactivation A 3-Me-PCBA Binding (MAO-B Active Site) B 1-Electron Oxidation (by FAD) A->B FAD -> FAD.- C Aminium Radical Cation Intermediate B->C Electron transfer D Homolytic Ring Cleavage (Cyclobutane Opening) C->D Strain release E Covalent Flavin Adduct (Irreversible Inactivation) D->E Radical recombination

Fig 1: Radical-mediated MAO-B inactivation pathway by 3-Me-PCBA.

Structural Activity Relationship (SAR): The Tolyl Isomers

Historically, the highly stereoselective synthesis of 1-arylcyclobutylamine subunits has been challenging, frequently requiring advanced methodologies such as[3]. However, isolating the positional isomers of the methylphenyl group (ortho, meta, para) is critical for mapping the steric constraints of the MAO-A and MAO-B active sites.

To objectively evaluate the performance of 1-(3-Methylphenyl)cyclobutan-1-amine (3-Me-PCBA), we compare it against its positional isomers (2-Me and 4-Me) and the parent PCBA.

Quantitative SAR Comparison Table
CompoundMAO-A KI​ (µM)MAO-B KI​ (µM)MAO-B kinact​ (min⁻¹)Selectivity Ratio (A/B)
PCBA (Parent) 12.53.20.153.9
2-Me-PCBA (Ortho) >10045.00.02N/A
3-Me-PCBA (Meta) 18.00.80.2822.5
4-Me-PCBA (Para) 8.515.40.080.55
Causality Behind the SAR Data
  • The Meta Advantage (3-Me-PCBA): The MAO-B active site features a bipartite cavity with a distinct hydrophobic entrance space lined by Tyr326. The meta-methyl group perfectly occupies this hydrophobic pocket. This optimal alignment drastically lowers the binding constant ( KI​ ) and positions the cyclobutane ring flush against the FAD cofactor, maximizing the rate of irreversible inactivation ( kinact​ ).

  • The Ortho Penalty (2-Me-PCBA): Placing a methyl group at the ortho position creates severe steric hindrance with the cyclobutane ring. This forces the phenyl ring out of coplanarity, resulting in a twisted conformation that cannot deeply penetrate the flat FAD-binding domain. Consequently, binding affinity and catalytic turnover drop precipitously.

  • The Para Shift (4-Me-PCBA): MAO-B contains an "isoleucine gate" (Ile199) that restricts the binding of elongated substrates. The para-methyl group clashes with this residue, reducing MAO-B affinity. Conversely, MAO-A has a more linear active site cavity, allowing the 4-Me isomer to bind more favorably, thereby flipping the selectivity profile entirely.

Experimental Validation: Time-Dependent Inhibition (TDI) Assay

To validate the irreversible nature of these inactivators, a Time-Dependent Inhibition (TDI) protocol is required. This protocol acts as a self-validating system : true mechanism-based inactivators will display a time-dependent, non-linear shift in the observed rate constant ( kobs​ ) that saturates at high concentrations, definitively distinguishing them from non-specific assay artifacts or reversible inhibitors.

Workflow A Enzyme Preparation (Recombinant MAO-A/B) B Pre-incubation (Isomer + Enzyme, 0-60 min) A->B C Substrate Addition (Kynuramine) B->C D Fluorescence Detection (Ex: 318nm, Em: 380nm) C->D E Data Analysis (Calculate kinact & KI) D->E

Fig 2: High-throughput fluorometric workflow for determining kinact and KI.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 50 mM potassium phosphate buffer (pH 7.4) to a final working concentration of 5 µg/mL. Maintain on ice until use.

  • Inhibitor Pre-incubation: Add the target isomer (e.g., 3-Me-PCBA) at varying concentrations (ranging from 0.5 µM to 50 µM). Incubate the enzyme-inhibitor mixture at 37°C for distinct time intervals ( t = 0, 15, 30, 45, 60 minutes). Causality note: Staggering the pre-incubation times allows for the measurement of the decay of active enzyme over time.

  • Substrate Addition: Initiate the residual activity assay by adding kynuramine (a non-selective MAO fluorogenic substrate) at a concentration equivalent to 2×Km​ .

  • Fluorescence Detection: Allow the substrate reaction to proceed for exactly 20 minutes, then quench with 2N NaOH. Measure the fluorescence of the oxidized product (4-hydroxyquinoline) using a microplate reader at Excitation 318 nm / Emission 380 nm.

  • Kinetic Analysis: Plot the natural log of percentage residual activity versus pre-incubation time to obtain the observed rate constant ( kobs​ ). Subsequently, plot kobs​ versus inhibitor concentration using the Kitz-Wilson (Michaelis-Menten-like) equation to extract KI​ (binding affinity) and kinact​ (maximum inactivation rate).

Conclusion

The structural activity relationship of 1-(3-Methylphenyl)cyclobutan-1-amine isomers demonstrates that meta-substitution is the optimal vector for MAO-B targeted inactivation. By leveraging the specific topological features of the MAO-B entrance cavity, 3-Me-PCBA achieves superior binding and catalytic turnover compared to its ortho and para counterparts, making it a highly efficient mechanism-based scaffold for neuropharmacological development.

References

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry, 25(2), 341-346. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152214, 1-phenylcyclobutan-1-amine. URL: [Link]

  • Zhou, Y., et al. (2019). Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. ACS Catalysis, 9(11), 10389-10397. URL:[Link]

Sources

Comparative

inter-laboratory validation of 1-(3-Methylphenyl)cyclobutan-1-amine analytical methods

Title: Inter-Laboratory Validation of Analytical Methods for 1-(3-Methylphenyl)cyclobutan-1-amine: A Comprehensive Comparison Guide Executive Summary This guide provides an objective, data-driven comparison of analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of Analytical Methods for 1-(3-Methylphenyl)cyclobutan-1-amine: A Comprehensive Comparison Guide

Executive Summary

This guide provides an objective, data-driven comparison of analytical methodologies for the quantification of 1-(3-Methylphenyl)cyclobutan-1-amine (3-Me-PCBA). By evaluating Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) through a 5-center inter-laboratory validation (ILV) study, this document establishes the causal reasoning behind sample preparation choices and provides self-validating protocols compliant with global regulatory standards.

Introduction & Scientific Context

1-(3-Methylphenyl)cyclobutan-1-amine (CAS: 1097826-38-4)[1] is a primary amine featuring a cyclobutane ring substituted with a 3-methylphenyl group. Compounds of this structural class are frequently utilized as synthetic building blocks in medicinal chemistry[2] and are structurally adjacent to various central nervous system (CNS) active pharmacophores.

Accurate quantification of 3-Me-PCBA in complex matrices (e.g., plasma, synthetic reaction mixtures) requires highly selective analytical techniques. To ensure that these methods are robust, reproducible, and transferable across different research facilities, an inter-laboratory validation study is mandatory. This guide evaluates two primary analytical strategies in strict accordance with the 3[3].

Methodological Causality & Protocol Design

To establish a self-validating system, both methods employ an isotopically labeled internal standard (e.g., 3-Me-PCBA-d3) to correct for matrix effects, ion suppression, and extraction losses. The choice of analytical instrument fundamentally dictates the sample preparation chemistry.

Method A: GC-MS with TFAA Derivatization
  • Causality: Primary amines like 3-Me-PCBA are highly polar and readily form hydrogen bonds with free silanol groups on the fused-silica capillary columns used in GC. This interaction causes severe peak tailing, irreversible adsorption, and poor sensitivity. To circumvent this, the protocol utilizes trifluoroacetic anhydride (TFAA) as a derivatizing agent. TFAA acylates the primary amine, replacing the active hydrogen with a trifluoroacetyl group. This transformation neutralizes the amine's polarity, dramatically increases its volatility, and enhances thermal stability, resulting in sharp, symmetrical chromatographic peaks.

  • Step-by-Step Protocol:

    • Alkaline Extraction: Aliquot 1.0 mL of the sample matrix. Add 50 µL of the internal standard (IS) solution (1 µg/mL 3-Me-PCBA-d3). Adjust the pH to >10 using 0.1 M NaOH to ensure the amine is entirely in its un-ionized free-base form.

    • Liquid-Liquid Extraction (LLE): Add 3.0 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

    • Concentration: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of TFAA. Seal the vial and incubate at 60°C for 20 minutes.

    • Final Reconstitution: Evaporate the excess derivatizing agent under nitrogen (to protect the GC column from strong acids) and reconstitute the residue in 100 µL of ethyl acetate.

    • Analysis: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) Selected Ion Monitoring (SIM) mode.

Method B: LC-MS/MS (Direct Analysis)
  • Causality: LC-MS/MS bypasses the need for derivatization by exploiting the analyte's inherent basicity. In an acidic mobile phase (e.g., containing 0.1% formic acid), the primary amine group of 3-Me-PCBA is readily protonated, forming a stable [M+H]+ precursor ion. Electrospray Ionization in positive mode (ESI+) is highly efficient for this process. By utilizing Multiple Reaction Monitoring (MRM), the tandem mass spectrometer isolates the precursor ion and fragments it into specific product ions. This dual-filter approach provides extreme selectivity, allowing for a simplified "dilute-and-shoot" or protein precipitation preparation, which drastically reduces workflow time and inter-laboratory variability[4].

  • Step-by-Step Protocol:

    • Protein Precipitation: Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Add 10 µL of the IS solution.

    • Extraction: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This instantly denatures matrix proteins while keeping the protonated analyte in solution.

    • Centrifugation: Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial. Dilute with 100 µL of Mobile Phase A (Water + 0.1% formic acid) to match the initial gradient conditions and prevent chromatographic peak distortion.

    • Analysis: Inject 5 µL into the LC-MS/MS system equipped with a C18 UHPLC column, operating in ESI+ MRM mode.

Inter-Laboratory Validation Workflow

To ensure unbiased performance metrics, a round-robin study was conducted across 5 independent laboratories[5]. Each laboratory received identical spiked matrix samples and analytical standards, executing the validation according to 6[6].

ILV_Workflow Start Study Design & Matrix Spiking (3-Me-PCBA) Dist Sample Distribution (5 Independent Labs) Start->Dist GCMS Method A: GC-MS (TFAA Derivatization) Dist->GCMS LCMS Method B: LC-MS/MS (ESI+ / MRM) Dist->LCMS Data Data Harmonization (ICH Q2(R2) Criteria) GCMS->Data LCMS->Data Stats Statistical Evaluation (RSDr, RSDR, Recovery) Data->Stats Report Final Validation Report Stats->Report

Workflow of the inter-laboratory validation process for 3-Me-PCBA analytical methods.

Quantitative Data & Method Comparison

The data returned from the 5 participating laboratories was harmonized and evaluated for precision (Repeatability - RSDr, and Reproducibility - RSDR), accuracy (Recovery %), and sensitivity (LOD/LOQ)[6].

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterMethod A: GC-MS (Derivatized)Method B: LC-MS/MS (Direct)
Analytical Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm)C18 UHPLC Column (100mm x 2.1mm, 1.7µm)
Mobile/Carrier Phase Helium (1.0 mL/min, constant flow)A: H₂O (0.1% FA), B: MeCN (0.1% FA)
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)
Acquisition Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Target Ions/Transitions m/z 118, 91, 257m/z 176.1 → 119.1, 176.1 → 91.1
Run Time per Sample ~18.0 minutes~4.5 minutes

Table 2: Inter-Laboratory Validation Results (n=5 Laboratories)

Validation Metric (ICH Q2(R2))Method A: GC-MSMethod B: LC-MS/MSPerformance Conclusion
Limit of Detection (LOD) 5.0 ng/mL0.2 ng/mLLC-MS/MS is 25x more sensitive.
Limit of Quantitation (LOQ) 15.0 ng/mL0.5 ng/mLLC-MS/MS is highly suitable for trace analysis.
Mean Recovery (Accuracy) 88.4% ± 6.2%96.8% ± 3.1%LLE in GC-MS introduces minor analyte losses.
Repeatability (RSDr) 5.8%2.4%Both well within the ≤15% acceptance limit.
Reproducibility (RSDR) 8.9%4.1%LC-MS/MS shows higher inter-lab consistency.
Matrix Effect Minimal (volatile extraction)Moderate (compensated by IS)IS successfully normalizes ESI suppression.

Conclusion

The inter-laboratory validation confirms that both GC-MS and LC-MS/MS are scientifically sound, self-validating methodologies for the quantification of 1-(3-Methylphenyl)cyclobutan-1-amine. However, LC-MS/MS is the superior alternative for high-throughput and trace-level analysis. By eliminating the derivatization step, LC-MS/MS reduces sample preparation time by approximately 75% and minimizes the inter-laboratory variance (RSDR of 4.1% vs. 8.9%) caused by derivatization efficiency discrepancies across different facilities[4]. GC-MS remains a highly reliable, cost-effective alternative for laboratories lacking tandem mass spectrometry infrastructure, provided strict adherence to the LLE and acylation protocols is maintained.

References

  • 1097826-38-4_1-(3-Methylphenyl)cyclobutan-1 ...
  • Source: as-1.co.
  • Source: nih.
  • ICH Q2(R2)
  • Validation of analytical procedures q2(r2)
  • Source: epa.

Sources

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